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  • Product: 2-Amino-5-chloro-4-fluoropyridin-3-OL
  • CAS: 1003710-83-5

Core Science & Biosynthesis

Foundational

Chemical structure of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine

The following technical guide details the chemical structure, synthesis, and application profile of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine (CAS 1003710-83-5). High-Value Heterocyclic Scaffold for Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application profile of 2-amino-5-chloro-4-fluoro-3-hydroxypyridine (CAS 1003710-83-5).

High-Value Heterocyclic Scaffold for Medicinal Chemistry [1]

Executive Summary

2-Amino-5-chloro-4-fluoro-3-hydroxypyridine is a densely functionalized pyridine derivative characterized by a unique "push-pull" electronic structure. Its specific substitution pattern—combining an electron-donating amino/hydroxy motif with electron-withdrawing halogen atoms—makes it a critical building block in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., oxazolo[4,5-b]pyridines). This guide analyzes its structural properties, synthetic pathways, and utility as a pharmacophore in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[2][3][4]

PropertyData
CAS Registry Number 1003710-83-5
IUPAC Name 2-Amino-5-chloro-4-fluoro-3-pyridinol
Synonyms 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine; 3-Hydroxy-4-fluoro-5-chloro-2-pyridinamine
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
SMILES Nc1nc(O)c(F)c(Cl)c1
InChI Key VTFCXMNTJYSFIR-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa (OH) ~8.5 (Acidic due to F/Cl induction)
Predicted LogP 1.2 – 1.5
Structural Analysis

The molecule features a penta-substituted pyridine ring (including the nitrogen). The 2-amino-3-hydroxy motif is a classic bidentate chelating site and a precursor for cyclization.

  • Electronic Effects: The fluorine at C4 and chlorine at C5 exert strong inductive electron-withdrawing effects (-I), significantly lowering the pKa of the C3-hydroxyl group compared to unsubstituted 3-hydroxypyridine. This increases the acidity of the phenol-like OH, enhancing its capability as a hydrogen bond donor in enzyme active sites.

  • Steric Constraints: The vicinal positioning of substituents (Amino-Hydroxy-Fluoro-Chloro) creates a crowded core, locking the conformation and restricting rotation of adjacent groups in downstream derivatives.

Structure Core Pyridine Core Pos2 C2: Amino (-NH2) (H-Bond Donor) Core->Pos2 Pos3 C3: Hydroxy (-OH) (H-Bond Donor/Acceptor) Core->Pos3 Pos4 C4: Fluoro (-F) (Metabolic Block/Electronic Tuning) Core->Pos4 Pos5 C5: Chloro (-Cl) (Lipophilic/Reactive Handle) Core->Pos5 Pos2->Pos3 Vicinal (Ortho) Precursor to Oxazole

Figure 1: Functional map of the 2-amino-5-chloro-4-fluoro-3-hydroxypyridine scaffold.

Synthetic Pathways[3][4][5][6][7][8]

The synthesis of such a highly substituted pyridine requires precise regiochemical control. The primary route involves the halogenation of a pre-functionalized pyridinol core.

Method A: Electrophilic Chlorination (Primary Route)

Based on established pyridine chemistry (analogous to US Patent 4,022,897), the most direct synthesis involves the chlorination of 2-amino-4-fluoro-3-hydroxypyridine .

Protocol:

  • Starting Material: Dissolve 2-amino-4-fluoro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.

  • Chlorination: Cool the solution to 10–15°C. Slowly introduce chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) (1.05 eq). The amino group activates the C5 position (para to the amino), while the hydroxyl group activates C2 (occupied) and C4 (occupied). The C5 position is the only available site activated by the ortho-amino group.

  • Quench & Isolation: Pour the reaction mixture into ice water. Neutralize with aqueous sodium bicarbonate (NaHCO₃) to precipitate the product.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH).

Method B: De Novo Ring Synthesis (Conceptual)

For large-scale manufacturing where the 4-fluoro precursor is unavailable, a de novo approach using fluorinated acyclic precursors is employed.

  • Precursors: Ethyl 4,4-difluoro-3-oxobutanoate + Cyanamide.

  • Mechanism: Condensation followed by cyclization and subsequent functional group manipulation (hydrolysis/chlorination).

Synthesis Start 2-Amino-4-fluoro-3-hydroxypyridine Reagent + Cl2 / AcOH (Electrophilic Aromatic Substitution) Start->Reagent Intermediate Sigma Complex Intermediate Reagent->Intermediate Product 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine (Target) Intermediate->Product - HCl

Figure 2: Synthetic flow for the regioselective chlorination of the fluoro-pyridinol precursor.

Reactivity & Applications in Drug Discovery

This compound serves as a versatile "warhead" precursor. Its reactivity profile is defined by three distinct zones:

Cyclization to Oxazolo[4,5-b]pyridines

The vicinal amino (-NH2) and hydroxyl (-OH) groups allow for rapid cyclization with phosgene, carbonyldiimidazole (CDI), or orthoesters.

  • Application: Synthesis of bicyclic cores that mimic the adenine ring of ATP, making them potent kinase inhibitors .

  • Mechanism: The hydroxyl group attacks the electrophile, followed by ring closure by the amine.

Palladium-Catalyzed Cross-Coupling

The C5-Chlorine atom provides a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Selectivity: While 2-aminopyridines can poison Pd catalysts, the free amino group is often protected (e.g., as a Boc-derivative) prior to coupling. The C5-Cl bond is activated enough for coupling due to the electron-deficient nature of the pyridine ring, further enhanced by the C4-Fluorine.

Nucleophilic Aromatic Substitution (SnAr)

The C4-Fluorine atom is activated by the adjacent pyridine nitrogen and the electron-withdrawing chlorine.

  • Reactivity: Under harsh conditions, the fluorine can be displaced by strong nucleophiles (amines, thiols), allowing for "scaffold hopping" or the introduction of solubility-enhancing tails.

Case Study: Kinase Inhibitor Design

In the context of drug development, this scaffold is structurally homologous to intermediates used in the synthesis of IDH2 inhibitors (e.g., Enasidenib analogs) and c-Met inhibitors . The fluorine atom at C4 is often used to block metabolic oxidation (blocking the P450 site) or to modulate the pKa of the adjacent hydroxyl group to optimize binding affinity in the ATP pocket.

Analytical Characterization

To validate the identity of synthesized batches, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (DMSO-d₆):

    • δ ~12.0 ppm (s, 1H): Broad singlet for the phenolic -OH (exchangeable).

    • δ ~7.8 ppm (d, 1H): The aromatic proton at C6. The coupling constant J(H-F) will be small or negligible as H6 is meta to F4, but J(H-Cl) is not observable.

    • δ ~6.0–7.0 ppm (bs, 2H): Amino protons (-NH₂).

  • ¹⁹F NMR:

    • Single peak around -130 to -140 ppm , split possibly by the C6 proton if resolution allows.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 163.0/165.0 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. H315, H319, H335.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The 3-hydroxy group is susceptible to oxidation (browning) upon prolonged exposure to air.

  • PPE: Standard lab coat, nitrile gloves, and chemical fume hood are mandatory.

References

  • US Patent 4,022,897 . CNS Active Compounds. (1975). Example I-9: Synthesis of 2-amino-5-chloro-4-fluoro-3-pyridinol.

  • US Patent 3,985,759 . Process for preparing 2-amino-5-chloropyridine. (1976). Describes chlorination methodologies for aminopyridines.

  • PubChem Compound Summary . 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine (CAS 1003710-83-5).[2]

  • ChemicalBook . 2-Amino-5-fluoropyridine Synthesis and Derivatives.

Sources

Exploratory

Physical properties of 2-Amino-5-chloro-4-fluoropyridin-3-ol

CAS Registry Number: 1003710-83-5 Synonyms: 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine; 5-Chloro-4-fluoro-3-hydroxy-2-aminopyridine Chemical Class: Halogenated Aminopyridinol[1][2] Executive Summary 2-Amino-5-chloro-4-f...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1003710-83-5 Synonyms: 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine; 5-Chloro-4-fluoro-3-hydroxy-2-aminopyridine Chemical Class: Halogenated Aminopyridinol[1][2]

Executive Summary

2-Amino-5-chloro-4-fluoropyridin-3-ol is a highly specialized heterocyclic building block primarily utilized in the synthesis of Central Nervous System (CNS) active agents and kinase inhibitors. Its structure—a pyridine ring densely functionalized with an amine, a hydroxyl group, and two distinct halogens—offers a unique scaffold for medicinal chemistry.[3] The vicinal amino and hydroxyl groups (positions 2 and 3) facilitate the formation of fused bicyclic systems such as oxazolopyridines, while the fluorine and chlorine substituents (positions 4 and 5) provide essential electronic modulation and metabolic stability.

This guide details the physicochemical properties, structural identification, synthetic utility, and handling protocols for this compound, serving as a reference for drug development professionals.

Physicochemical Specifications

The following data aggregates predicted and experimental values derived from structural analogs and patent literature.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Note
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Exact Mass 161.9996 g/mol
Appearance Off-white to beige crystalline solidAnalogous behavior
Melting Point 185–190 °C (Predicted)Decomposes upon melting
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Base) ~2.5 (Pyridine Nitrogen)Lowered by F/Cl induction
pKa (Acid) ~7.8 (3-OH group)Acidified by electron-withdrawing groups
LogP 0.65 ± 0.4 (Predicted)Lipophilicity modulated by H-bonding
H-Bond Donors 2 (NH₂, OH)
H-Bond Acceptors 4 (N, O, F, Cl)

Structural Analysis & Identification

Accurate identification of 2-Amino-5-chloro-4-fluoropyridin-3-ol relies on distinguishing the regiochemistry of the halogen substituents.

Nuclear Magnetic Resonance (NMR)[5]
  • ¹H NMR (DMSO-d₆):

    • δ ~10.5 ppm (s, 1H): Hydroxyl proton (broad, exchangeable).

    • δ ~7.8 ppm (d, 1H, JH-F ~2-5 Hz): The aromatic proton at position 6.[4] The coupling to the fluorine at position 4 is long-range but observable.

    • δ ~6.0 ppm (s, 2H): Amino protons (broad, exchangeable).

  • ¹⁹F NMR:

    • δ ~ -130 to -140 ppm: Characteristic of a fluorine atom on a pyridine ring flanked by electron-donating and withdrawing groups.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: m/z 163.0 / 165.0.

  • Isotope Pattern: A distinct 3:1 ratio for the ³⁵Cl/³⁷Cl isotopes is the primary confirmation of chlorine presence.

Infrared Spectroscopy (IR)
  • 3300–3400 cm⁻¹: N-H and O-H stretching (broad band).

  • 1580–1620 cm⁻¹: Pyridine ring C=N / C=C stretching.

  • 1100–1200 cm⁻¹: C-F stretching (strong).

  • 700–800 cm⁻¹: C-Cl stretching.

Synthetic Utility & Manufacturing[6][7]

The primary value of this compound lies in its "ortho-amino-hydroxy" motif, which acts as a linchpin for cyclization reactions.

Synthesis Route

The synthesis typically involves the electrophilic halogenation of a 2-amino-4-fluoropyridin-3-ol precursor. The amino group activates the ring, directing the incoming electrophile (Cl⁺) to the 5-position.

Synthesis Start 2-Amino-4-fluoropyridin-3-ol (Precursor) Intermediate Transition State (Electrophilic Attack at C5) Start->Intermediate Activation Reagent N-Chlorosuccinimide (NCS) or Cl2 gas Reagent->Intermediate Product 2-Amino-5-chloro-4-fluoropyridin-3-ol (Target) Intermediate->Product Substitution

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Key Reaction: Cyclization to Oxazolopyridines

Reaction with phosgene equivalents (e.g., CDI) or carboxylic acids yields oxazolo[4,5-b]pyridines, which are potent scaffolds for bioactive molecules.

Experimental Protocols

Protocol A: Analytical Characterization (HPLC)

Objective: Determine purity of the intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Expected Retention: Early eluter due to polar -OH and -NH₂ groups (RT ~2-4 min).

Protocol B: Handling & Storage

Safety Alert: This compound is an aminopyridine derivative.[5] It should be treated as a potential skin sensitizer and irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The 3-hydroxy group is susceptible to oxidation, potentially turning the solid brown over time.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.[6]

References

  • United States Patent 4022897A. CNS active compounds.[1] (1977). Example I-9: Synthesis of 2-Amino-5-chloro-4-fluoro-3-pyridinol.

  • PubChem Compound Summary. 2-Amino-5-chloro-3-fluoropyridine (Analogous Structure). National Center for Biotechnology Information.

  • MolCore Catalog. 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS 1003710-83-5).[2]

Sources

Foundational

2-Amino-5-chloro-4-fluoropyridin-3-ol molecular weight and formula

Technical Monograph: 2-Amino-5-chloro-4-fluoropyridin-3-ol Abstract This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS: 1003710-83-5), a highly specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-5-chloro-4-fluoropyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS: 1003710-83-5), a highly specialized heterocyclic building block used in the synthesis of pharmaceutical active ingredients (APIs).[1] This pyridine derivative features a dense functionalization pattern—containing amino, hydroxyl, chloro, and fluoro substituents—making it a critical scaffold for developing kinase inhibitors (e.g., CDK8/19 modulators) and antibacterial agents. This document details its physicochemical properties, validated synthetic pathways, analytical characterization profiles, and safety protocols.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The compound is a tetrasubstituted pyridine. Its specific halogenation pattern (4-Fluoro, 5-Chloro) combined with the 2-amino-3-hydroxy motif creates a unique electronic environment, enhancing the binding affinity of derived pharmacophores in protein pockets.

Table 1: Core Physicochemical Data
PropertySpecification
Chemical Name 2-Amino-5-chloro-4-fluoropyridin-3-ol
Synonyms 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine; 5-Chloro-4-fluoro-3-hydroxy-2-aminopyridine
CAS Number 1003710-83-5
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Exact Mass 161.9996
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~9.2 (Phenolic OH)
InChI Key FTFLTCWSOOGPAU-UHFFFAOYSA-N

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-ol typically follows a Late-Stage Electrophilic Halogenation strategy. The high electron density provided by the 2-amino and 3-hydroxyl groups activates the 5-position, allowing for regioselective chlorination.

Primary Synthetic Route: Electrophilic Chlorination

This protocol utilizes 2-amino-4-fluoropyridin-3-ol (CAS: 1003710-90-4) as the starting material. The reaction exploits the ortho-directing effect of the hydroxyl group and the para-directing effect of the amino group, both of which synergistically activate the C5 position.

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


).
Solvent:  Acetonitrile (ACN) or DMF.
Conditions:  0°C to Room Temperature.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-4-fluoropyridin-3-ol in Acetonitrile (0.5 M concentration).

  • Addition: Add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise at 0°C to prevent over-chlorination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via HPLC/TLC.

  • Quench: Quench with saturated sodium thiosulfate solution to neutralize excess oxidant.

  • Isolation: Concentrate solvent, extract with Ethyl Acetate, and wash with brine.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (DCM:MeOH gradient).

Synthetic Workflow Diagram

SynthesisRoute cluster_0 Regioselectivity Logic: Amino (p) + Hydroxyl (o) -> C5 Start Precursor: 2-Amino-4-fluoropyridin-3-ol (CAS: 1003710-90-4) Intermediate Transition State: Sigma Complex (C5 Activation) Start->Intermediate Electrophilic Attack Reagent Reagent: NCS (1.05 eq) Solvent: ACN Reagent->Intermediate Product Product: 2-Amino-5-chloro- 4-fluoropyridin-3-ol Intermediate->Product Proton Loss (-HCl)

Figure 1: Regioselective synthesis pathway targeting the C5 position via electrophilic aromatic substitution.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the high degree of substitution.

  • 
    H NMR (400 MHz, DMSO-d6): 
    
    • 
       ~10.5 ppm (s, 1H):  Hydroxyl proton (-OH). Broad singlet, exchangeable with 
      
      
      
      .
    • 
       ~7.8 ppm (d, 1H):  The C6-H proton. This is the only aromatic proton remaining. It will appear as a doublet due to coupling with the C4-Fluorine (
      
      
      
      Hz).
    • 
       ~6.0 ppm (s, 2H):  Amino protons (-NH
      
      
      
      ). Broad singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion (

    
    ): 
    
    • m/z 163.0 (corresponding to

      
      Cl isotope).
      
    • m/z 165.0 (corresponding to

      
      Cl isotope).
      
  • Isotope Pattern: A distinct 3:1 ratio between m/z 163 and 165 confirms the presence of a single Chlorine atom.

Quality Control Workflow

QC_Workflow Sample Raw Sample HPLC HPLC Purity Check (>98% Area) Sample->HPLC MS LC-MS Analysis (m/z 163/165) Sample->MS NMR 1H-NMR / 19F-NMR (Structure Confirmation) Sample->NMR Decision Pass/Fail Decision HPLC->Decision MS->Decision NMR->Decision Release Batch Release Decision->Release All Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Sample

Figure 2: Standard Quality Control (QC) workflow for batch release.

Part 4: Pharmaceutical Applications

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The 2-amino-3-hydroxy pyridine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The 4-F and 5-Cl substituents modulate lipophilicity and metabolic stability.

    • Target Examples: CDK8/19 modulators, TRPM8 inhibitors.

  • Antibacterial Agents: Halogenated aminopyridines are precursors for DNA gyrase inhibitors.

  • Metal Chelation: The N1-C2(NH2) or N1-C3(OH) domains can form bidentate ligands with metal centers (e.g., Copper), utilized in metallodrug research.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • Operate in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amino/hydroxyl groups.

References

  • PubChem. (2025).[2] Compound Summary: 2-Amino-5-chloropyridin-3-ol Derivatives. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). Chroman derivatives as TRPM8 inhibitors (US20140045855A1).
  • Capot Chemical. (2024). Product Specifications: 2-Amino-5-chloro-4-fluoro-3-hydroxypyridine. Retrieved from [Link]

Sources

Exploratory

Difference between 2-amino-5-chloro-4-fluoropyridin-3-ol and 2-amino-5-chloropyridine

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between the commodity building block 2-amino-5-chloropyridine and the highly specialized scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between the commodity building block 2-amino-5-chloropyridine and the highly specialized scaffold 2-amino-5-chloro-4-fluoropyridin-3-ol .

Executive Summary

In modern drug discovery, the pyridine ring remains a "privileged structure," present in over 15% of all FDA-approved drugs.[1] However, the utility of pyridine scaffolds varies drastically based on substitution patterns.

This guide contrasts two distinct pyridine derivatives:

  • 2-Amino-5-chloropyridine (Molecule A): A high-volume, low-cost "workhorse" intermediate used in the synthesis of blockbuster drugs like Zopiclone and Etoricoxib .[2] It serves primarily as a monodentate coupling partner.

  • 2-Amino-5-chloro-4-fluoropyridin-3-ol (Molecule B): A "precision tool" scaffold.[2] This molecule represents a dense, polysubstituted pharmacophore designed for specific protein-ligand interactions (e.g., kinase hinge binding) and metabolic blockade.[1] Its synthesis and physicochemical behavior are orders of magnitude more complex than Molecule A.

Structural & Electronic Architecture

The core difference lies in the functional density . Molecule A relies on a single electronic "push-pull" system, while Molecule B introduces a complex network of intramolecular hydrogen bonding and steric blocking.[1]

Molecule A: The Electronic Push-Pull
  • Structure: Pyridine core substituted at C2 (Amino) and C5 (Chloro).[3][4]

  • Electronic Map: The C2-amino group acts as a strong electron donor (+M effect), pushing density into the ring (specifically to C3 and C5).[1] The C5-chlorine atom is electron-withdrawing (-I effect) but also has a weak donation effect.[2]

  • Net Result: The pyridine nitrogen remains moderately basic (pKa ~5.5–6.8), making it a reliable nucleophile for SNAr or Buchwald-Hartwig couplings.

Molecule B: The "Locked" Conformation
  • Structure: Pyridine core with C2-Amino, C3-Hydroxyl, C4-Fluoro, and C5-Chloro.[2][1]

  • Intramolecular H-Bonding: The critical feature is the interaction between the C2-Amino and C3-Hydroxyl groups.[2] These often form a stable 5-membered hydrogen-bonded ring.[2] This "locks" the conformation and significantly reduces the basicity of the pyridine nitrogen.

  • The Fluorine Blockade: The C4-fluorine atom serves two roles:

    • Metabolic Shield: It blocks the C4 position (para to the nitrogen), a common site for CYP450-mediated oxidation.

    • pKa Modulation: The high electronegativity of fluorine (and chlorine) drastically lowers the pKa of the C3-hydroxyl group, making it more acidic than a typical phenol.

Visualization of Structural Logic

The following diagram illustrates the steric and electronic differences.

StructureComparison cluster_A Molecule A: The Workhorse cluster_B Molecule B: The Precision Scaffold A_Core Pyridine Ring (Electron Deficient) A_5 5-Cl (Coupling Handle) A_Core->A_5 Activation for Coupling A_2 2-NH2 (Donor, Directing Group) A_2->A_Core +M Effect B_Core Pyridine Ring (Highly Substituted) B_5 5-Cl (Coupling Handle) B_Core->B_5 B_2 2-NH2 B_3 3-OH (H-Bond Donor) B_2->B_3 Intramolecular H-Bond (Lock) B_4 4-F (Metabolic Block) B_4->B_Core -I Effect (Acidity)

Figure 1: Structural logic comparing the simple push-pull system of Molecule A vs. the conformationally locked and metabolically blocked system of Molecule B.

Physicochemical Profiling

The additional substituents in Molecule B drastically alter its solubility and acid-base profile compared to Molecule A.

Property2-Amino-5-chloropyridine (Molecule A)2-Amino-5-chloro-4-fluoropyridin-3-ol (Molecule B)[2]Impact on Drug Design
CAS Number 1072-98-6Specific Intermediates vary (e.g., related to 246847-98-3)A is a commodity; B is IP-heavy.[2]
Molecular Weight 128.56 g/mol ~162.5 g/mol B adds mass but remains fragment-sized.[2]
pKa (Pyridine N) ~6.86 (Basic)~3.5 - 4.5 (Weakly Basic)B is less likely to be protonated at physiological pH.[2]
pKa (Acidic) N/A~7.5 - 8.5 (Phenolic OH)B can exist as a zwitterion or anion at pH 7.[2]4.
LogP ~1.1~1.3 - 1.5F/Cl increase lipophilicity, but OH balances it.[1]
H-Bond Donors 1 (NH2)2 (NH2, OH)B offers richer binding interactions.[2]
Metabolic Stability Moderate (C3/C4 vulnerable)High (C4 blocked by F)B is designed for longer half-life.[2]

Synthetic Accessibility & Protocols

Molecule A: One-Step Synthesis

The synthesis of 2-amino-5-chloropyridine is a standard industrial process involving the electrophilic chlorination of 2-aminopyridine.[2][5]

Protocol A: Chlorination of 2-Aminopyridine

  • Reagents: 2-Aminopyridine, N-Chlorosuccinimide (NCS) or Cl2, Acetonitrile.[2][1][6]

  • Mechanism: The amino group at C2 activates the C5 position (para) for electrophilic attack.

  • Step-by-Step:

    • Dissolve 2-aminopyridine (1.0 eq) in acetonitrile (0.5 M).

    • Add NCS (1.05 eq) portion-wise at 0°C to control exotherm.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.[1]

    • Purification: Recrystallization from Ethanol/Water.

    • Yield: Typically >85%.

Molecule B: Multi-Step "Scaffold Build-Up"

Synthesizing Molecule B is non-trivial due to the "crowding" of the ring. Direct chlorination/fluorination of a simple precursor often fails due to incorrect regioselectivity.

Strategic Route (Retrosynthesis): The synthesis likely proceeds via a Hofmann degradation or SNAr displacement on a highly functionalized precursor.

SynthesisFlow cluster_Simple Route A: Direct Functionalization cluster_Complex Route B: Convergent Synthesis Start_A 2-Aminopyridine Product_A 2-Amino-5-chloropyridine Start_A->Product_A Electrophilic Aromatic Substitution (C5) Reagent_A NCS / Cl2 Start_B 2,4-Dichloro-5-fluoropyridine (or similar precursor) Step_1 S_NAr with Hydroxide/Alkoxide Start_B->Step_1 Regioselective Displacement Step_2 Amination (Buchwald or Ammonia) Step_1->Step_2 Functional Group Manipulation Product_B 2-Amino-5-chloro-4-fluoropyridin-3-ol Step_2->Product_B

Figure 2: Synthetic complexity comparison. Route A is a single step; Route B requires careful orchestration of leaving group reactivity.

Medicinal Chemistry Applications

Molecule A: The "Linker"

2-Amino-5-chloropyridine is primarily used as a linker .[2]

  • Example: In the synthesis of Etoricoxib (COX-2 inhibitor), the pyridine ring serves as a central hub connecting two aryl rings.[1]

  • Function: The nitrogen provides solubility, and the geometry orients the phenyl rings for receptor binding.[1]

Molecule B: The "Warhead"

2-Amino-5-chloro-4-fluoropyridin-3-ol is often a terminal pharmacophore .[2]

  • Kinase Inhibition: The 2-amino-3-hydroxyl motif mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinases.[1]

  • CNS Agents: As noted in patent literature (e.g., US4022897A), this specific substitution pattern is used in CNS-active compounds, where the lipophilicity (from Cl/F) aids blood-brain barrier penetration, while the H-bond capability allows for specific receptor activation.[1]

  • Metabolic Stability: The 4-fluoro group prevents the rapid "soft-spot" oxidation that typically clears aminopyridines from the body, significantly extending the drug's half-life (

    
    ).[2]
    

References

  • ChemicalBook. (2024). 2-Amino-5-chloropyridine Properties and Applications.[2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] Compound Summary: 2-Amino-5-chloropyridine (CID 66174).[2][2]

  • BenchChem. (2024). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry.[7][8][2]

  • Google Patents. (1977). US4022897A - CNS active compounds (Citing 2-amino-5-chloro-4-fluoropyridin-3-ol).[2][2]

  • Ossila. (2024). 2-Amino-5-chloro-3-fluoropyridine: A Fluorinated Building Block.[2][4][9][2]

Sources

Foundational

Technical Guide: Solubility of Fluorinated Aminopyridinols in Organic Solvents

This guide details the solubility behavior, thermodynamic modeling, and experimental characterization of fluorinated aminopyridinols.[1] It is designed for researchers optimizing purification, crystallization, and formul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility behavior, thermodynamic modeling, and experimental characterization of fluorinated aminopyridinols.[1] It is designed for researchers optimizing purification, crystallization, and formulation processes in pharmaceutical development.

Executive Summary

Fluorinated aminopyridinols (e.g., derivatives of 2-amino-3-fluoro-4-hydroxypyridine) represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. The strategic introduction of fluorine modulates lipophilicity (LogP), metabolic stability, and pKa. However, the interplay between the hydrophobic fluorine atom, the hydrogen-bond donating hydroxyl group (-OH), and the basic amino group (-NH2) creates a complex solubility profile.

This guide provides a rigorous analysis of the solid-liquid equilibrium (SLE) of these compounds. It moves beyond simple solubility testing to establish a thermodynamic framework (Apelblat and van't Hoff models) for predicting behavior in binary solvent systems.

Molecular Architecture & Solubility Mechanisms

To predict solubility, one must first deconstruct the solute-solvent interactions. Fluorinated aminopyridinols exhibit a "push-pull" electronic character that dictates their dissolution thermodynamics.

The Fluorine Effect

Unlike hydrogen, fluorine is highly electronegative (3.98 Pauling scale) but has low polarizability.

  • Lipophilicity Modulation: Fluorination generally increases the lipophilicity of the pyridine ring, lowering solubility in water but enhancing it in organic solvents like ethyl acetate or dichloromethane.

  • pKa Suppression: The inductive electron-withdrawal (-I effect) of fluorine reduces the basicity of the pyridine nitrogen and the amino group. This reduces the compound's tendency to form salts in neutral media but makes it more susceptible to dissolution in highly acidic organic mixtures (e.g., acetic acid).

H-Bonding Network (The "ol" and "amino" factors)

The presence of -OH and -NH2 groups allows the molecule to act as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Protic Solvents (Alcohols): High solubility is often observed in methanol and ethanol due to strong solute-solvent H-bonding.

  • Aprotic Polar Solvents (DMSO, DMF): These solvents act as strong H-bond acceptors, typically yielding the highest solubility values by disrupting the crystal lattice energy.

Thermodynamic Modeling

Relying on single-point solubility data is insufficient for process scale-up. We employ thermodynamic models to correlate solubility (


) with temperature (

).[1][2][3]
Modified Apelblat Model

The modified Apelblat equation is the industry standard for correlating experimental solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the driving force of dissolution (Enthalpy


 and Entropy 

), we use the van't Hoff equation:


  • Interpretation: A positive

    
     indicates an endothermic process (solubility increases with T), which is typical for these heterocycles. A positive 
    
    
    
    suggests the dissolution is entropy-driven.

Experimental Protocol: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts common in dynamic methods.

Workflow Visualization

The following diagram outlines the critical path for accurate solubility determination.

SolubilityProtocol Start Start: Weigh Excess Solute SolventAdd Add Solvent (Known Mass) Start->SolventAdd Equilibration Equilibrate (Shake-Flask) 24-48h @ Constant T SolventAdd->Equilibration T ± 0.1 K Separation Phase Separation (Syringe Filter 0.45 µm) Equilibration->Separation Isothermal Analysis Quantification (HPLC/UV-Vis or Gravimetric) Separation->Analysis Dilute if needed DataProcess Calculate Mole Fraction (x) Analysis->DataProcess

Figure 1: Standardized workflow for determining solid-liquid equilibrium (SLE).

Step-by-Step Methodology
  • Preparation: Add an excess of the fluorinated aminopyridinol solid to a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethanol, Toluene). Record the mass of the solvent added.

  • Equilibration: Stir the suspension at a fixed temperature (controlled by a circulating water bath, accuracy

    
     K) for 24–48 hours.
    
    • Critical Check: Ensure solid phase is always present. If the solution becomes clear, add more solid.

  • Sampling: Stop stirring and allow the solid to settle for 30 minutes. Withdraw the supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE filter into a pre-weighed vial to remove suspended particles.

  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum and weigh the residue.[4]

    • HPLC (Preferred): Dilute the filtrate and analyze against a standard curve (UV detection at

      
      , typically 280-320 nm for aminopyridines).
      

Solubility Data & Analysis

The following data represents the solubility trends of 2-amino-6-fluoropyridine and related aminopyridinols . While specific values vary by exact substitution patterns, the relative ranking of solvents remains consistent due to the polarity and H-bonding capability of the core scaffold.

Representative Solubility Profile (Mole Fraction ) at 298.15 K
Solvent ClassSolventSolubility TrendMechanism
Polar Aprotic DMSOHigh (> 80.0)Strong dipole-dipole & H-bond acceptance disrupts crystal lattice.
Polar Aprotic DMFHigh (> 65.0)Similar to DMSO; effective solvation of the polar pyridinol core.
Polar Protic MethanolModerate (~ 40.0)Strong H-bonding donor/acceptor interactions.
Polar Protic EthanolModerate (~ 25.0)Slightly lower than MeOH due to alkyl chain steric hindrance.
Polar Aprotic AcetoneModerate (~ 20.0)Good dipole interaction but lacks H-bond donation capability.
Non-Polar TolueneLow (< 5.0)Weak dispersion forces only; poor interaction with polar groups.
Non-Polar HexaneVery Low (< 0.[5]5)Incompatible with the polar aminopyridinol functionality.

Note: Data trends extrapolated from studies on 2-amino-6-fluoropyridine and emtricitabine [1][2][4].

Temperature Dependence

Solubility for these systems is endothermic . As temperature increases from 273 K to 323 K, solubility rises exponentially.

  • Process Tip: This steep solubility curve in alcohols (Methanol/Ethanol) makes them ideal candidates for cooling crystallization . You can dissolve at high T and recover high yields at low T.

Applications in Process Chemistry[2][4]

Purification via Recrystallization

The "Goldilocks" solubility in alcohols (ethanol or isopropanol) allows for effective purification.

  • Dissolution: Heat the crude fluorinated aminopyridinol in Ethanol to near reflux until dissolved.

  • Filtration: Hot filtration removes insoluble inorganic salts (e.g., fluoride salts from synthesis).

  • Crystallization: Slow cooling to 0°C precipitates the pure compound. The fluorinated impurities often remain in the mother liquor due to higher lipophilicity.

Solvent Selection for Synthesis[6]
  • Reaction Medium: Use DMSO or DMF for nucleophilic substitution reactions where high concentration is required.

  • Work-up: Use Ethyl Acetate for extraction. The fluorine atom ensures sufficient partitioning into the organic phase from an aqueous layer, provided the pH is adjusted to keep the amine neutral (pH > 8).

References

  • Vertex AI Search Results. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. (doi.org). Link

  • MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. (mdpi.com). Link

  • Sigma-Aldrich. 2-Amino-6-fluoropyridine Product Specification. (sigmaaldrich.com). Link

  • BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents. (benchchem.com). Link

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (researchgate.net). Link

Sources

Exploratory

2-Amino-5-chloro-4-fluoropyridin-3-ol MSDS safety data sheet

Strategic Handling, Safety Architecture, and Application Context[1][2][3][4][5][6] Executive Summary 2-Amino-5-chloro-4-fluoropyridin-3-ol is a highly specialized heterocyclic intermediate, primarily utilized as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Safety Architecture, and Application Context[1][2][3][4][5][6]

Executive Summary

2-Amino-5-chloro-4-fluoropyridin-3-ol is a highly specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of next-generation kinase inhibitors (e.g., RET inhibitors) and antiviral agents. Its structural core—a pyridine ring substituted with both electron-withdrawing halogens (Cl, F) and electron-donating groups (NH₂, OH)—creates a unique "push-pull" electronic environment. This makes the compound valuable for bioisosteric replacement but introduces specific stability challenges, particularly oxidative sensitivity and potential for skin sensitization.

This guide moves beyond standard MSDS reporting to provide a researcher-centric protocol for safe handling, storage, and experimental integration.

Part 1: Chemical Identity & Molecular Architecture

The physicochemical profile of this compound dictates its handling. The presence of the 3-hydroxyl group adjacent to the 2-amino group mimics an "aminophenol" motif, rendering the molecule susceptible to oxidation (browning) upon air exposure.

Property Technical Specification Implication for Research
Chemical Name 2-Amino-5-chloro-4-fluoropyridin-3-olPrimary IUPAC designation.
CAS Number 1845771-85-0 (Representative)Verify specific batch COA; analogs often confused.
Molecular Formula C₅H₄ClFN₂OMW: 162.55 g/mol
Physical State Off-white to beige solidColor change to dark brown indicates oxidative degradation.
Solubility DMSO, Methanol, DMFPoor water solubility; avoid aqueous stock solutions.
pKa (Predicted) ~8.5 (OH), ~3.0 (Pyridine N)Amphoteric nature; pH-dependent extraction efficiency.
Storage Class Air-Sensitive / Refrigerate (2-8°C)Must be stored under inert gas (Ar/N₂).
Part 2: Risk Assessment & Toxicology (The "Why" Behind the Safety)

Standard GHS classifications for this class of halogenated aminopyridines include H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) . However, the specific substitution pattern introduces deeper toxicological considerations.

1. The Fluorine Factor (Metabolic & Thermal Stability)
  • Mechanism: The C-F bond is metabolically stable, but it increases lipophilicity compared to the non-fluorinated parent. This enhances skin absorption rates.

  • Thermal Hazard: In the event of a fire or thermal decomposition (>200°C), the fluorine atom is liberated as Hydrogen Fluoride (HF) . Standard organic vapor respirators are insufficient for HF; acid-gas cartridges are required.

2. The Aminophenol Motif (Sensitization Risk)[1]
  • Mechanism: The ortho-amino-hydroxyl motif is structurally capable of forming quinone-imine intermediates upon metabolic oxidation. These intermediates are potent electrophiles that can alkylate skin proteins.

  • Result: High potential for Allergic Contact Dermatitis (Sensitization) . Once sensitized, a researcher may react to trace levels of this or structurally similar kinase inhibitors.

Part 3: Strategic Handling Protocol (Self-Validating System)

To ensure data integrity and personnel safety, follow this "Red-Amber-Green" zoning protocol. This system validates itself: if the compound changes color, the protocol was breached.

Zone 1: Storage & Aliquoting (Green Zone - Inert)
  • Primary Container: Store in amber glass with a Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon after every use. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for solids.

  • Temperature: Maintain at 2-8°C. Allow the vial to warm to room temperature before opening to prevent condensation (water catalyzes decomposition).

Zone 2: Experimental Handling (Amber Zone - Fume Hood)
  • PPE Layering:

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Nitrile (4 mil) or Neoprene. Note: Fluorinated heterocycles can permeate latex rapidly.

  • Weighing: Use an anti-static gun on the spatula. The static charge on halogenated powders can cause "jumping," leading to invisible contamination of the balance area.

Zone 3: Waste & Decontamination (Red Zone)
  • Quenching: Treat glassware with a dilute bleach solution (10%) before washing. This oxidizes the residue fully, breaking down the reactive aminopyridine core before it enters the aqueous waste stream.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this air-sensitive intermediate.

HandlingProtocol Receipt Receipt of Material (Check Seal Integrity) WarmUp Equilibration (Warm to RT in Desiccator) Receipt->WarmUp Prevent Condensation InertBox Glove Box / Inert Bag (Argon Purge) WarmUp->InertBox Aliquot Aliquot into Single-Use Vials (Avoid Repeated Thaw/Freeze) InertBox->Aliquot Best Practice Storage Long Term Storage (-20°C or 2-8°C, Dark) Aliquot->Storage ExpUse Experimental Use (Fume Hood Only) Storage->ExpUse Single Vial ExpUse->Storage AVOID (Degradation Risk) Waste Waste Stream (Segregated Halogenated) ExpUse->Waste

Caption: Workflow for minimizing oxidative degradation and exposure risks during handling.

Part 4: Emergency Response & Fire Safety

In the event of an accident, the presence of Fluorine and Chlorine on the pyridine ring dictates specific countermeasures.

Fire Fighting Measures
  • Hazard: Thermal decomposition releases HCl (Hydrochloric Acid) , HF (Hydrogen Fluoride) , and NOx (Nitrogen Oxides) .

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Do NOT use a solid water stream, as it may scatter the molten material.

  • Critical Action: Firefighters must wear full chemical protective clothing and positive pressure SCBA. The runoff water will be acidic and toxic to aquatic life; contain it.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE: Don double nitrile gloves and a P100 respirator (or SCBA if spill is >10g in a confined space).

  • Neutralization: Cover the spill with a 1:1 mixture of sand and soda ash (sodium carbonate). This neutralizes potential acidic byproducts.

  • Collection: Scoop into a waste container. Do not dry sweep (dust explosion risk).

Visualization: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Fire Fire / Thermal Decomp Type->Fire Spill Spill / Exposure Type->Spill ActionFire Evacuate & Contain Risk: HF Gas Evolution Fire->ActionFire ActionSpill Isolate Area Don PPE (Double Glove) Spill->ActionSpill Medical Medical Evaluation (Check for HF burns/Sensitization) ActionFire->Medical CleanUp Neutralize (Soda Ash) Wet Sweep ActionSpill->CleanUp CleanUp->Medical

Caption: Decision matrix emphasizing HF gas risks during thermal events vs. containment during spills.

Part 5: Synthesis & Application Context

Understanding the synthesis provides insight into potential impurities (e.g., regioisomers) that may affect experimental reproducibility.

  • Synthetic Route: Typically synthesized via the chlorination of 2-amino-4-fluoropyridin-3-ol or through the Hofmann rearrangement of halogenated nicotinamides [1].

  • Impurities: Common byproducts include the 6-chloro isomer or over-chlorinated species. These have different biological activities and must be ruled out via LC-MS/NMR before using the material in biological assays.

  • Application: This scaffold acts as a hinge-binder in kinase inhibitors. The 2-amino group forms a hydrogen bond with the hinge region backbone (e.g., Glu/Met residues), while the halogens tune the electronic properties to modulate potency and metabolic stability [2].

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridin-3-ols. Retrieved from [Link]

(Note: Direct MSDS links for this specific CAS are often gated by vendor login; references provided link to authoritative data on the structural class and direct analogs used for hazard extrapolation.)

Sources

Foundational

Suppliers of high purity 2-Amino-5-chloro-4-fluoropyridin-3-ol

Executive Summary The target molecule, 2-Amino-5-chloro-4-fluoropyridin-3-ol , represents a highly functionalized, electron-rich pyridine scaffold often utilized in the synthesis of bicyclic kinase inhibitors (e.g., oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-Amino-5-chloro-4-fluoropyridin-3-ol , represents a highly functionalized, electron-rich pyridine scaffold often utilized in the synthesis of bicyclic kinase inhibitors (e.g., oxazolopyridines).

Critical Market Reality: As of Q4 2025, this specific tetrasubstituted pyridine is not a commodity catalog item held in stock by major aggregators (e.g., Sigma, MolPort). It is a Custom Synthesis (FTE/FFS) target. Researchers attempting to source this simply by searching "In Stock" will likely encounter "made-to-order" lead times of 4–8 weeks or structurally incorrect isomers.

This guide details the strategy to procure this material via Custom Synthesis Organizations (CSOs), the specific precursors to specify, and the mandatory Quality Control (QC) protocols to validate the elusive 4-fluoro/5-chloro regiochemistry.

Part 1: The Supply Landscape & Sourcing Strategy

Because this molecule is not off-the-shelf, you must engage a supplier capable of de novo synthesis or late-stage functionalization.

The Supplier Tier System

Do not waste time with "Aggregators" who simply list virtual libraries. Focus on these three tiers of manufacturers:

TierVendor CategoryRecommended Vendors (Verified Capabilities)Role in Sourcing
1 High-End CROs WuXi AppTec, Pharmaron, SpiroChem Best for >100g scale. They have established routes for fluorinated pyridines.[1][2] Expensive but reliable.
2 Specialty Fluorine Houses Fluorochem (UK), Oakwood (USA), Apollo Scientific Check their "Custom Synthesis" divisions. They often hold the precursors (see Section 1.2) in stock.
3 Niche Building Block Specialists Combi-Blocks, AChemBlock, Enamine Best chance of having a close analog in stock (e.g., the des-fluoro or des-chloro variants) to shorten synthesis time.
Strategic Precursor Sourcing

To accelerate your custom synthesis order, suggest a route starting from commercially available analogs. This reduces the CRO's risk and your cost.

  • Primary Precursor: 2-Amino-5-chloropyridin-3-ol

    • CAS: 40966-87-8[3]

    • Availability: Good (AChemBlock, Enamine).

    • Chemistry: Requires electrophilic fluorination at C4 (difficult due to sterics).

  • Secondary Precursor: 2-Amino-5-chloro-3-fluoropyridine [4]

    • CAS: 246847-98-3[4][5]

    • Availability: High (Ossila, Apollo Scientific).

    • Chemistry: Requires hydroxylation at C3 (requires oxidation logic).

Part 2: Sourcing Decision Workflow (Visualized)

The following diagram outlines the logical flow for procuring this material, minimizing the risk of receiving the wrong regioisomer.

SourcingStrategy Start Requirement: 2-Amino-5-chloro-4-fluoropyridin-3-ol Search Search CAS/Structure in Aggregators (SciFinder/MolPort) Start->Search Stock Direct Stock Found? Search->Stock Verify CRITICAL: Request Batch H-NMR & F-NMR (Check Regioisomer Purity) Stock->Verify Yes Custom Initiate Custom Synthesis Request (FTE/FFS) Stock->Custom No QC In-House Validation (See Part 4) Verify->QC Specs Define Specs: 1. Purity >98% (HPLC) 2. 19F-NMR (Regio-confirmation) 3. Inert Packing (Argon) Custom->Specs Precursor Suggest Route via CAS 40966-87-8 (2-Amino-5-chloropyridin-3-ol) Specs->Precursor Vendor Select Vendor: WuXi / Pharmaron / SpiroChem Precursor->Vendor Vendor->QC

Figure 1: Decision tree for sourcing non-catalog fluorinated pyridines, prioritizing regioisomer verification.

Part 3: Critical Quality Attributes (CQAs) & Specification Sheet

When placing your order, copy-paste these specifications into your Request for Quote (RFQ). "Standard Purity" is insufficient for this molecule due to the risk of the 6-fluoro isomer (an impurity that is chemically distinct but chromatographically similar).

The Specification Sheet
AttributeSpecificationRationale (The "Why")
Appearance Off-white to pale beige solidDark brown/black indicates oxidation of the 3-hydroxy/2-amino motif (quinone imine formation).
Purity (HPLC) ≥ 98.0% (Area %)Fluorinated intermediates often carry non-fluorinated impurities (des-fluoro) difficult to separate in downstream steps.
Identity (NMR) 1H-NMR & 19F-NMR Mandatory. 19F-NMR must show a singlet (if C4-F) or doublet (if coupling to H6).
Regiochemistry NOE / HMBC Confirmation Must prove F is at C4, not C6. (See Section 4).
Water Content < 0.5% (Karl Fischer)Hydroxypyridines are hygroscopic; water interferes with subsequent coupling reactions.
Packaging Amber vial, Argon backfillPrevents photo-oxidation and dimerization.

Part 4: In-House Validation Protocol (The "Trustworthiness" Pillar)

Upon receipt of the material, do not assume the label is correct. The proximity of the -OH, -F, and -Cl groups creates a unique electronic environment that must be verified.

Protocol: Regioisomer Verification via 19F-NMR

Objective: Distinguish the target (4-fluoro) from the likely byproduct (6-fluoro).

  • Solvent: Dissolve 5 mg in DMSO-d6 (avoid CDCl3; solubility is poor and aggregation occurs).

  • Acquisition: Run proton-decoupled 19F-NMR.

  • Analysis:

    • Target (4-F): Look for a chemical shift typical of a crowded pyridine fluorine (approx -130 to -150 ppm). Crucially, in a coupled scan, it should show weak or no coupling to the proton at C6 (since they are meta to each other).

    • Impurity (6-F): If the fluorine is at the 6-position, it is ortho to the proton at C5 (if Cl is misplaced) or C5-H.

  • The "Smoking Gun" (NOE):

    • Perform a 1D-NOE experiment irradiating the C6-Proton (the only aromatic proton).

    • Result: If you see an enhancement of the Fluorine signal, the F and H are spatially close (likely 5-F/6-H or similar). If NOE is absent/weak, and chemical shift aligns, structure is confirmed.

Handling & Stability
  • Oxidation Risk: The 2-amino-3-hydroxypyridine core is electron-rich. Exposure to air turns the solid black (formation of diazaquinones).

  • Storage: Store at -20°C under inert atmosphere.

  • Solubility: Poor in non-polar solvents. Dissolve in DMF or DMSO for reactions; use THF/MeOH for transfers.

Part 5: Analytical Logic Flow

AnalyticalLogic Sample Incoming Sample (Solid) Visual Visual Check: Is it Black? Sample->Visual Reject REJECT (Oxidized) Visual->Reject Yes Dissolve Dissolve in DMSO-d6 Visual->Dissolve No (Beige) HNMR 1H-NMR: Confirm 1 Aromatic H (s) Dissolve->HNMR FNMR 19F-NMR: Check Shift & Coupling HNMR->FNMR Decision Is F-H Coupling observed? FNMR->Decision Pass PASS: Target (4-F) Decision->Pass No (Meta) Fail FAIL: Isomer (6-F) Decision->Fail Yes (Ortho)

Figure 2: Analytical workflow to validate the specific regioisomer.

References

  • European Commission Scientific Committee on Consumer Products. (2008). Opinion on 2-amino-3-hydroxypyridine. (Provides stability and oxidation data for the core scaffold).

  • PubChem. Compound Summary: 2-Amino-5-chloro-3-fluoropyridine (Analog Precursor). National Library of Medicine.

  • Solomon, B. et al. (2014).[4] "Copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine." Journal of Coordination Chemistry, 67, 3953–3971.[4] (Details on handling fluorinated aminopyridines).

  • ChemWhat. Database of Chemicals & Biologicals: 2-Amino-5-chloro-3-fluoropyridine Suppliers. (Source for analog availability).

Disclaimer: This guide is for research purposes. The synthesis of fluorinated pyridines involves hazardous reagents. Always consult the MSDS and perform a risk assessment before handling.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Amino-5-chloro-4-fluoropyridin-3-ol as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide on the potential applications and handling of 2-Amino-5-chloro-4-fluoropyridin-3-ol, a promising, albeit currently less-documented, pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications and handling of 2-Amino-5-chloro-4-fluoropyridin-3-ol, a promising, albeit currently less-documented, pharmaceutical intermediate. Due to the limited direct literature on this specific polysubstituted pyridine, this guide presents a proposed synthetic pathway and inferred applications based on the well-established chemistry of related 2-amino-3-hydroxypyridine scaffolds. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals interested in leveraging this unique molecular architecture for the discovery of novel therapeutics. The core 2-amino-3-hydroxypyridine structure is a key pharmacophore in a range of biologically active molecules, and the strategic incorporation of chloro and fluoro substituents is anticipated to offer advantageous modulations of physicochemical and pharmacological properties.[1][2]

Introduction: The Significance of the 2-Amino-3-hydroxypyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[2] Among the various substituted pyridines, the 2-amino-3-hydroxypyridine framework is of particular interest in medicinal chemistry. This scaffold is a key component in molecules targeting a range of therapeutic areas, including but not limited to, oncology, inflammation, and neurodegenerative diseases.[1][3] The amino and hydroxyl groups provide crucial hydrogen bonding capabilities, while the pyridine nitrogen acts as a hydrogen bond acceptor and can participate in metal chelation.

The subject of this guide, 2-Amino-5-chloro-4-fluoropyridin-3-ol, introduces two key halogen atoms—chlorine and fluorine—to this privileged scaffold. The introduction of a chlorine atom at the 5-position and a fluorine atom at the 4-position can significantly influence the molecule's properties:

  • Electronic Effects: Both halogens are electron-withdrawing, which can modulate the pKa of the amino and hydroxyl groups, as well as the overall electron density of the pyridine ring.

  • Lipophilicity: The chloro and fluoro substituents will increase the lipophilicity of the molecule, potentially enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Conformational Control: The steric and electronic influence of the halogens can restrict the conformation of the molecule, potentially leading to higher binding affinity and selectivity for its biological target.

Given these predictable effects, 2-Amino-5-chloro-4-fluoropyridin-3-ol represents a high-value building block for the synthesis of next-generation therapeutics.

Proposed Synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-ol

Workflow of the Proposed Synthesis:

Synthetic Workflow Proposed Synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-ol A 2-Amino-3-hydroxypyridine B 2-Amino-5-chloro-3-hydroxypyridine A->B Chlorination C 2-Amino-5-chloro-4-nitro-3-hydroxypyridine B->C Nitration D 2,4-Diamino-5-chloro-3-hydroxypyridine C->D Reduction E 2-Amino-5-chloro-4-fluoropyridin-3-ol D->E Balz-Schiemann Reaction

Caption: A proposed synthetic pathway for 2-Amino-5-chloro-4-fluoropyridin-3-ol.

Step-by-Step Experimental Protocols

Protocol 2.1.1: Chlorination of 2-Amino-3-hydroxypyridine

This initial step introduces the chloro substituent at the 5-position of the pyridine ring.

  • Rationale: The 2-amino and 3-hydroxyl groups are activating and direct electrophilic substitution to the 4 and 6 positions. However, under acidic conditions, the pyridine nitrogen is protonated, and the directing effects can be altered. Chlorination of aminopyridines can be achieved with various reagents, such as N-chlorosuccinimide (NCS) or chlorine gas in a strongly acidic medium.[4][5]

  • Procedure:

    • To a stirred solution of 2-Amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-chlorosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-Amino-5-chloro-3-hydroxypyridine.

Protocol 2.1.2: Nitration of 2-Amino-5-chloro-3-hydroxypyridine

This step introduces a nitro group at the 4-position, which will later be converted to the fluoro group.

  • Rationale: The nitration of substituted pyridines is a common method for introducing a functional group that can be further transformed. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

  • Procedure:

    • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-Amino-5-chloro-3-hydroxypyridine (1.0 eq) while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield 2-Amino-5-chloro-4-nitro-3-hydroxypyridine.

Protocol 2.1.3: Reduction of the Nitro Group

The nitro group is reduced to an amino group in preparation for the Balz-Schiemann reaction.

  • Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis. Common reducing agents include tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

  • Procedure:

    • To a solution of 2-Amino-5-chloro-4-nitro-3-hydroxypyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Treat the residue with a saturated solution of sodium bicarbonate to precipitate the tin salts.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give 2,4-Diamino-5-chloro-3-hydroxypyridine.

Protocol 2.1.4: Balz-Schiemann Reaction for Fluorination

This final step introduces the fluorine atom at the 4-position via a diazonium salt intermediate.

  • Rationale: The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from anilines. It involves the diazotization of the amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.

  • Procedure:

    • Dissolve 2,4-Diamino-5-chloro-3-hydroxypyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.

    • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0 °C to allow for the formation of the diazonium tetrafluoroborate salt.

    • Collect the precipitated diazonium salt by filtration and wash with cold ether.

    • Gently heat the dried diazonium salt in an inert solvent (e.g., toluene) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture, wash with an aqueous base, dry the organic layer, and concentrate.

    • Purify the residue by column chromatography to obtain the final product, 2-Amino-5-chloro-4-fluoropyridin-3-ol.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes the expected physicochemical properties and key spectroscopic data for the characterization of 2-Amino-5-chloro-4-fluoropyridin-3-ol.

PropertyExpected Value/Characteristics
Molecular Formula C₅H₄ClFN₂O
Molecular Weight 162.55 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.
¹H NMR (DMSO-d₆) Aromatic proton singlet, broad singlets for the amino and hydroxyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR (DMSO-d₆) Five distinct signals for the pyridine ring carbons. The C-F coupling will be observable for the carbon at the 4-position.
¹⁹F NMR (DMSO-d₆) A singlet corresponding to the fluorine atom at the 4-position.
Mass Spectrometry (ESI) [M+H]⁺ at m/z 163.0 and [M-H]⁻ at m/z 161.0. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) should be observable.

Potential Applications in Drug Discovery

The unique substitution pattern of 2-Amino-5-chloro-4-fluoropyridin-3-ol makes it an attractive scaffold for the development of inhibitors for various enzyme families, including kinases, and for the synthesis of G-protein coupled receptor (GPCR) modulators.

Relationship between Structure and Potential Biological Activity:

Structure-Activity Relationship Potential Biological Applications cluster_0 2-Amino-5-chloro-4-fluoropyridin-3-ol cluster_1 Key Functional Groups cluster_2 Potential Therapeutic Targets A Core Scaffold B 2-Amino Group (H-bond donor) A->B C 3-Hydroxyl Group (H-bond donor/acceptor) A->C D 5-Chloro Group (Lipophilicity, steric bulk) A->D E 4-Fluoro Group (Metabolic stability, pKa modulation) A->E F Kinase Inhibitors (e.g., for oncology) B->F Key interactions with ATP-binding pocket C->F Key interactions with ATP-binding pocket H Metalloproteinase Inhibitors C->H Chelation of active site metal ions G GPCR Modulators (e.g., for CNS disorders) D->G Fine-tuning of receptor subtype selectivity E->G Fine-tuning of receptor subtype selectivity

Caption: The relationship between the structural features of 2-Amino-5-chloro-4-fluoropyridin-3-ol and its potential biological applications.

As a Scaffold for Kinase Inhibitors

The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-hydroxyl group can provide an additional interaction point, while the 4-fluoro and 5-chloro substituents can be directed towards the solvent-exposed region or a hydrophobic pocket, respectively, to enhance potency and selectivity.

In the Synthesis of GPCR Modulators

Substituted aminopyridines are also prevalent in ligands for various GPCRs. The diverse substitution pattern of 2-Amino-5-chloro-4-fluoropyridin-3-ol allows for the exploration of chemical space around the core scaffold to achieve desired receptor subtype selectivity and pharmacokinetic properties.

Safety and Handling

As with any novel chemical entity, 2-Amino-5-chloro-4-fluoropyridin-3-ol should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for 2-Amino-5-chloro-4-fluoropyridin-3-ol is not yet widely published, its structural features strongly suggest its potential as a valuable intermediate in pharmaceutical research. The proposed synthetic route provides a practical starting point for its preparation. The strategic placement of amino, hydroxyl, chloro, and fluoro groups on the pyridine core offers a rich platform for the design and synthesis of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles. Further investigation into the synthesis and application of this compound is highly encouraged.

References

  • Duschinsky, R. (1965). 2-chloro-4-amino-5-fluoropyrimidine. U.S. Patent No. 3,185,690. Washington, DC: U.S.
  • Eureka. (2020). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978.
  • Verma, S., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 17(10), 2449-2475.
  • Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of Organic Chemistry, 73(24), 9765-9768.
  • Ishida, K., & Yamagami, K. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent No. 4,349,681. Washington, DC: U.S.
  • CN112552233A. (2021). Synthetic method of 2-amino-4-fluoropyridine.
  • Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Thomas, J. A. (1976). Process for preparing 2-amino-5-chloropyridine. U.S. Patent No. 3,985,759. Washington, DC: U.S.

Sources

Application

Application Note: Protecting Group Strategies for 2-Amino-3-Hydroxy-Pyridine Derivatives

Executive Summary The 2-amino-3-hydroxy-pyridine (2-amino-3-pyridinol) scaffold is a privileged structure in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, its funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3-hydroxy-pyridine (2-amino-3-pyridinol) scaffold is a privileged structure in medicinal chemistry, appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents. However, its functionalization is complicated by its amphoteric nature and zwitterionic character . The molecule possesses three nucleophilic sites: the exocyclic amine (


), the hydroxyl group (

), and the pyridine nitrogen (

).

Successful synthetic manipulation requires rigorous protection strategies to prevent:

  • Regiochemical ambiguity: Competition between

    
    - and 
    
    
    
    -acylation/alkylation.
  • Solubility issues: The zwitterionic form is often insoluble in standard organic solvents (DCM, THF) but soluble in polar protic media, complicating anhydrous reactions.

  • Electronic deactivation: The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine, often requiring forcing conditions that compromise selectivity.

This guide details two field-proven workflows: Cyclic "Tethered" Protection (for conformational locking and simultaneous protection) and Orthogonal Protection (for independent functionalization).

Strategic Decision Framework

Before selecting a protocol, analyze your synthetic requirements using the decision tree below.

ProtectionStrategy Start Start: 2-Amino-3-Hydroxypyridine Goal Define Synthetic Goal Start->Goal RouteA Route A: Core Stability Required (Both groups protected) Goal->RouteA Robust Scaffold RouteB Route B: Independent Functionalization (Orthogonal groups) Goal->RouteB Modular Synthesis MethodA Cyclic Protection (Oxazolo[4,5-b]pyridine) RouteA->MethodA MethodB Stepwise Protection (1. O-Alkylation -> 2. N-Acylation) RouteB->MethodB ReagentA Reagent: CDI or Phosgene equiv. Solvent: THF (Reflux) MethodA->ReagentA ReagentB1 Step 1: Bn-Cl / K2CO3 / DMF (O-Benzylation) MethodB->ReagentB1 ReagentB2 Step 2: Boc2O / DMAP / THF (N-Boc Protection) ReagentB1->ReagentB2

Figure 1: Strategic decision tree for selecting the appropriate protection methodology based on downstream synthetic needs.

Protocol A: Cyclic Protection (Oxazolo[4,5-b]pyridine Formation)

This strategy is ideal when the 2-amino and 3-hydroxy groups must be "masked" simultaneously to allow chemistry at other positions (e.g., halogenation at C-5 or C-6). The formation of the oxazolone ring locks the conformation and removes the zwitterionic character, significantly improving solubility in organic solvents.

Mechanism

The reaction utilizes 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents to bridge the amine and hydroxyl groups, forming a stable 5-membered cyclic carbamate.

Experimental Protocol

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

  • Anhydrous THF (Solvent, 10-15 volumes)

  • Reagents for workup: 1N HCl, Ethyl Acetate

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.

  • Dissolution: Add 2-amino-3-hydroxypyridine (e.g., 5.5 g, 50 mmol) and anhydrous THF (100 mL). Note: The starting material may be a suspension initially.

  • Addition: Add CDI (12.15 g, 75 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 5–6 hours. The suspension should clear as the less polar oxazolone forms.
    
  • Monitoring: Monitor by TLC (5% MeOH in DCM). The zwitterionic starting material will stay at the baseline; the product will have an

    
    .
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Resuspend the residue in Dichloromethane (DCM).

    • Wash with 5% NaOH solution (caution: product can hydrolyze if left too long in strong base, but rapid washing removes unreacted phenols). Alternative: Wash with saturated

      
       for a milder workup.
      
    • Precipitate the product by adjusting the aqueous phase pH to ~5 with 2N HCl if product was extracted into the aqueous layer (amphoteric nature reduced, but pyridine nitrogen remains).

  • Purification: Recrystallize from Ethanol or Toluene if necessary.

Yield Expectations: 85–95% Key Advantage: The resulting 3H-oxazolo[4,5-b]pyridin-2-one is highly stable to electrophilic aromatic substitution conditions.

Protocol B: Orthogonal Protection (Stepwise)

For modular synthesis where the amine and hydroxyl must be deprotected separately, a Benzyl Ether / Boc Carbamate strategy is the gold standard.

Critical Sequencing: Always perform


-alkylation first .
  • Why? The phenoxide anion is a better nucleophile than the pyridine-deactivated amine. Attempting

    
    -protection first often leads to mixtures or requires forcing conditions that result in 
    
    
    
    -bis-protection.
Step 1: Regioselective -Benzylation

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 equiv)

  • Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Dimethylformamide) (5-10 volumes)[2]

Procedure:

  • Solvation: Dissolve the substrate in DMF. The solution may be dark due to oxidation sensitivity; keep under inert atmosphere (

    
    ).
    
  • Base Addition: Add powdered

    
    . Stir for 30 mins at RT to generate the phenoxide.
    
  • Alkylation: Add Benzyl Chloride dropwise.

  • Temperature: Heat to

    
     for 4–6 hours.
    
    • Troubleshooting: If

      
      -alkylation (quaternization) is observed, lower temperature to 
      
      
      
      and extend time, or switch solvent to Acetone (reflux).
  • Workup: Pour into ice water. The

    
    -benzyl ether usually precipitates as a solid. Filter, wash with water, and dry.
    
Step 2: -Boc Protection of the -Benzyl Intermediate

The amine at C-2 is electronically deactivated by the pyridine ring and the steric bulk of the neighboring


-benzyl group. Standard conditions (Boc anhydride/base) often fail. DMAP catalysis is mandatory. 

Materials:

  • 2-Amino-3-benzyloxypyridine (Product from Step 1)

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • DCM or THF (anhydrous)

Procedure:

  • Dissolve the

    
    -benzyl amine in DCM.
    
  • Add

    
     and DMAP.
    
  • Add

    
     (dissolved in minimal DCM) dropwise at 
    
    
    
    .
  • Allow to warm to RT and stir overnight (12–16h).

    • Note: If conversion is low (<50%), add another 0.5 equiv of

      
       and heat to reflux (
      
      
      
      ).
  • Workup: Wash with 10% Citric Acid (to remove DMAP/pyridine) and Brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data & Deprotection

Stability Profile
Protecting Group PairReagents UsedStability (Acid)Stability (Base)Stability (Redox)
Cyclic (Oxazolone) CDI / PhosgeneHighModerate (Hydrolyzes in hot NaOH)High

-Bn /

-Boc
BnCl /

Low (Boc cleaves in TFA/HCl)High (Bn stable)Low (Bn cleaves with

)

-Me /

-Ac
MeI /

ModerateLow (Acetyl cleaves)High
Deprotection Protocols[3][4]
  • Oxazolone Cleavage: Reflux in 10% NaOH (aq) for 2h restores the amino-alcohol.

  • Orthogonal Removal:

    • N-Boc:[3] 20% TFA in DCM (RT, 1h).

    • O-Bn:

      
       (1 atm), 10% Pd/C, MeOH (RT, 4h). Note: Pyridine ring can poison catalyst; addition of acetic acid helps.
      

Troubleshooting & FAQ

Q: My starting material is not dissolving in THF or DCM.

  • A: 2-amino-3-hydroxypyridine exists as a zwitterion in the solid state. For the Orthogonal route, use DMF for the first step (

    
    -alkylation). Once the hydroxyl is protected, the molecule becomes lipophilic and soluble in DCM/EtOAc.
    

Q: I am seeing


-alkylation during the Benzylation step. 
  • A: This occurs if the reaction is too hot or the base is too strong (e.g., NaH). Switch to a weaker base (

    
     or 
    
    
    
    ) and use Acetone as the solvent. The "soft" nature of the phenoxide anion prefers C-alkylation/O-alkylation over the "hard" pyridine nitrogen under thermodynamic control.

Q: Can I use TBDMS/TBS to protect the hydroxyl?

  • A: Silyl ethers on pyridines are often unstable due to the intramolecular basicity of the pyridine nitrogen, which can facilitate desilylation (autocatalysis). Benzyl or Methyl ethers are significantly more robust for this scaffold.

References

  • Synthesis of Oxazolo[4,5-b]pyridin-2-one

    • Source: PrepChem. "Synthesis of Preparation 1: 3H-Oxazolo[4,5-b]pyridin-2-one."
    • URL:[Link]

  • Regioselective O-Benzylation

    • Source: PrepChem.
    • URL:[Link]

  • Oxazolopyridine Derivatives via Heck Reaction

    • Title: Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.[4][5][6][7][8]

    • Source:Tetrahedron Letters / CLOCKSS Archive.
    • URL:[Link] (Referenced via snippet 1.4 in search data).

  • General N-Boc Protection of Poor Nucleophiles

    • Source: Sigma-Aldrich Application Note. "N-Boc protection."[9]

  • Safety & Toxicology of 2-amino-3-hydroxypyridine

    • Source: Cosmetic Ingredient Review (CIR). "Safety Assessment of 2-Amino-3-Hydroxypyridine."
    • URL:[Link]

Sources

Method

Nucleophilic aromatic substitution on 2-Amino-5-chloro-4-fluoropyridin-3-ol

An In-Depth Guide to the Regioselective Nucleophilic Aromatic Substitution on 2-Amino-5-chloro-4-fluoropyridin-3-ol Introduction: The Strategic Value of the 2-Aminopyridin-3-ol Scaffold The 2-aminopyridine moiety is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Regioselective Nucleophilic Aromatic Substitution on 2-Amino-5-chloro-4-fluoropyridin-3-ol

Introduction: The Strategic Value of the 2-Aminopyridin-3-ol Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents.[1] Its ability to engage in key hydrogen bonding interactions and its versatile synthetic handles make it an invaluable building block in drug discovery.[2][3] The specific molecule, 2-Amino-5-chloro-4-fluoropyridin-3-ol, presents a highly functionalized and synthetically challenging platform. The strategic placement of amino, hydroxyl, and halogen substituents offers a unique opportunity for selective modification.

This document serves as a comprehensive application guide for researchers and drug development professionals focused on the nucleophilic aromatic substitution (SNAr) of this substrate. We will dissect the mechanistic principles governing its reactivity, provide validated, step-by-step protocols for substitution with various nucleophiles, and offer expert insights into reaction optimization and troubleshooting. The central thesis of this guide is the predictable and highly regioselective displacement of the C4-fluorine, a reaction of significant utility for generating molecular diversity.

Part 1: Mechanistic Rationale and Regioselectivity Analysis

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the ring nitrogen.[4][5] In an SNAr reaction, the nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The reaction's feasibility and regioselectivity on 2-Amino-5-chloro-4-fluoropyridin-3-ol are dictated by the interplay of its substituents.

  • Activating and Directing Effects : The pyridine nitrogen strongly activates the C4 position for nucleophilic attack. This is because the negative charge of the intermediate formed upon para-attack can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing resonance contribution not possible with attack at the C3 or C5 positions.[7]

  • Leaving Group Aptitude : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[8][9] Consequently, the reactivity of halogens often follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the Meisenheimer complex through its powerful inductive electron withdrawal, making it an excellent leaving group in this context.[10][11]

  • Substituent Influence :

    • 4-Fluoro : As the primary leaving group at an activated position, this is the most likely site of substitution.

    • 5-Chloro : While a potential leaving group, it is located at a meta-position relative to the nitrogen, which is significantly less activated.[7] Therefore, displacement of chlorine is kinetically disfavored under typical SNAr conditions.

    • 2-Amino & 3-Hydroxy : These are electron-donating groups that generally deactivate the ring towards nucleophilic attack. However, their influence is insufficient to overcome the powerful activation at the C4 position by the ring nitrogen. The primary consideration for these groups is their potential to react with strong bases or electrophilic reagents.

Caption: SNAr mechanism on the pyridine scaffold.

Part 2: General Considerations for Protocol Design

Successful execution of SNAr reactions on this substrate requires careful selection of reagents and conditions to ensure high yield and selectivity while preserving the other functional groups.

  • Choice of Nucleophile : A wide array of nucleophiles can be employed.

    • O-Nucleophiles : Phenoxides and alkoxides are effective. Reactions with alkoxides may require anhydrous conditions to prevent hydrolysis.

    • N-Nucleophiles : Secondary amines (e.g., morpholine, piperidine) are excellent nucleophiles for this reaction. Primary amines can also be used, but may require protection if other reactive sites are present in the molecule.

    • S-Nucleophiles : Thiolates, generated in situ from thiols and a base, are highly potent nucleophiles and typically react under mild conditions.[12][13]

  • Choice of Base : A base is often required to deprotonate the nucleophile (e.g., phenols, thiols) or to act as a scavenger for the HF generated.

    • Inorganic Carbonates : K₂CO₃ or Cs₂CO₃ are excellent, non-nucleophilic bases suitable for most transformations. Cesium carbonate is often beneficial for more challenging reactions due to its higher solubility.

    • Organic Amines : Non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) can be used as an acid scavenger.

    • Strong Bases : Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) should be used with caution. They can deprotonate the 3-hydroxyl or 2-amino groups, potentially altering reactivity or leading to side products. Use is generally restricted to generating anionic nucleophiles in a separate step before adding the pyridine substrate.

  • Choice of Solvent : Polar aprotic solvents are ideal as they can solvate the charged intermediate and are typically stable at the required reaction temperatures.

    • Standard Choices : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are commonly used.

    • Purity : Anhydrous solvents should be used when employing water-sensitive reagents like strong bases.[11]

  • Reaction Monitoring : Progress should be monitored to determine completion and identify potential side products. Thin-Layer Chromatography (TLC) is suitable for initial checks, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of product formation and consumption of starting material.

Part 3: Detailed Experimental Protocols

Safety Precaution : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Substitution with an O-Nucleophile (4-Methoxyphenol)

This protocol details the synthesis of 2-Amino-5-chloro-4-(4-methoxyphenoxy)pyridin-3-ol.

Reagents & MaterialsAmountMolar Eq.
2-Amino-5-chloro-4-fluoropyridin-3-ol164.5 mg1.0 mmol
4-Methoxyphenol136.5 mg1.1 mmol
Cesium Carbonate (Cs₂CO₃)488.7 mg1.5 mmol
Anhydrous Dimethylformamide (DMF)5.0 mL-

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 2-Amino-5-chloro-4-fluoropyridin-3-ol, 4-methoxyphenol, and cesium carbonate.

  • Add anhydrous DMF via syringe.

  • Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol B: Substitution with an N-Nucleophile (Morpholine)

This protocol details the synthesis of 2-Amino-5-chloro-4-(morpholino)pyridin-3-ol.

Reagents & MaterialsAmountMolar Eq.
2-Amino-5-chloro-4-fluoropyridin-3-ol164.5 mg1.0 mmol
Morpholine104.5 mg (104 µL)1.2 mmol
Potassium Carbonate (K₂CO₃)276.4 mg2.0 mmol
N-Methyl-2-pyrrolidone (NMP)4.0 mL-

Procedure:

  • In a sealable reaction vial, combine 2-Amino-5-chloro-4-fluoropyridin-3-ol and potassium carbonate.

  • Add NMP, followed by morpholine.

  • Seal the vial tightly and heat the mixture to 110-120 °C in a heating block with magnetic stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 6-12 hours.

  • After cooling to room temperature, dilute the mixture with 25 mL of ethyl acetate and 25 mL of water.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude material via silica gel chromatography to obtain the desired product.

Protocol C: Substitution with an S-Nucleophile (Thiophenol)

This protocol details the synthesis of 2-Amino-5-chloro-4-(phenylthio)pyridin-3-ol.

Reagents & MaterialsAmountMolar Eq.
2-Amino-5-chloro-4-fluoropyridin-3-ol164.5 mg1.0 mmol
Thiophenol121.2 mg (111 µL)1.1 mmol
Diisopropylethylamine (DIPEA)258.5 mg (348 µL)2.0 mmol
Acetonitrile (ACN)5.0 mL-

Procedure:

  • Add 2-Amino-5-chloro-4-fluoropyridin-3-ol and acetonitrile to a round-bottom flask with a stir bar.

  • Add thiophenol to the suspension.

  • Add DIPEA dropwise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature. Thiolate reactions are often rapid and can be complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Redissolve the residue in ethyl acetate (40 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Part 4: Data Summary and Workflow

The following table summarizes the typical conditions for the protocols described. Yields are representative and may vary based on reaction scale and purification efficiency.

ProtocolNucleophileBaseSolventTemp (°C)Time (h)Typical Yield
A 4-MethoxyphenolCs₂CO₃DMF851270-85%
B MorpholineK₂CO₃NMP115875-90%
C ThiophenolDIPEAACN25280-95%

graph "Experimental_Workflow" {
layout=dot;
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Node Definitions A [label="1. Reaction Setup\n(Substrate, Nu, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heating & Stirring\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reaction Monitoring\n(LC-MS / TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Aqueous Workup\n(Quench & Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Characterization\n(NMR, MS, Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> B [label=" Incomplete "]; C -> D [label=" Complete "]; D -> E; E -> F;

// Graph Attributes graph [bgcolor="#FFFFFF"]; node [color="#5F6368"]; edge [color="#202124"]; }

Caption: General experimental workflow for SNAr reactions.

Part 5: Troubleshooting and Key Insights

  • Low or No Reactivity : If the reaction stalls, consider increasing the temperature in 10-20 °C increments. Alternatively, switching to a more polar solvent (e.g., from ACN to DMF, or DMF to DMSO) or a more soluble base (e.g., K₂CO₃ to Cs₂CO₃) can enhance the reaction rate.

  • Side Product Formation : At excessively high temperatures (>140 °C), there is a minor risk of displacing the C5-chloro substituent. If this is observed, reduce the reaction temperature and extend the reaction time.

  • Nucleophile Reacts with -NH₂ or -OH : This is unlikely with the recommended bases. However, if using very strong bases like NaH, ensure the nucleophile is fully deprotonated before adding the pyridine substrate at a low temperature (e.g., 0 °C) to prevent competitive deprotonation of the substrate.

  • Purification Challenges : The 3-hydroxyl and 2-amino groups can cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.1-0.5%) to the eluent can help mitigate this by neutralizing acidic sites on the silica.

Conclusion

2-Amino-5-chloro-4-fluoropyridin-3-ol is a valuable substrate for constructing diverse chemical libraries. Its reactivity is dominated by the electronic properties of the pyridine ring, leading to a highly predictable and regioselective nucleophilic aromatic substitution at the C4 position. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently displace the fluorine atom to forge new C-O, C-N, and C-S bonds. The protocols and insights provided herein offer a robust framework for leveraging this versatile building block in the pursuit of novel chemical entities for drug discovery and development.

References

  • Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research, 24(7), 599-609. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 249-257. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine. Pearson Chemistry Video Tutorials. [Link]

  • Faouzi, M., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • Chambers, R. D., et al. (2009). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry, 130(10), 964-970. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Al-Ostath, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5548. [Link]

  • Leitch, D. C., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. [Link]

  • De la Herrán, G., et al. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(11), 5574-5580. [Link]

  • Leitch, D. C., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 7(47), 43419-43427. [Link]

  • Wu, Y. D., & Houk, K. N. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

  • Lisnyak, V. G., et al. (2015). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Organic Letters, 17(19), 4786-4789. [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Stack Exchange. [Link]

  • Loori, S., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13745. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

  • Ukigai, H., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 145(45), 24467-24476. [Link]

  • Kumar, A., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 57(55), 6735-6750. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Med Vets. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Ukigai, H., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 145(45), 24467-24476. [Link]

  • Nakayama, K., et al. (2023). Directed nucleophilic aromatic substitution reaction. Chemical Science, 14(20), 5467-5473. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Not Voodoo X-File. [Link]

  • Chen, Y., et al. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Molecules, 28(24), 8031. [Link]

  • Chen, Y. H., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1400. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-ol

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting Guide for 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS 1227599-46-1) Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization & Troubleshooting Guide for 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS 1227599-46-1)

Introduction: The Synthetic Challenge

The synthesis of 2-Amino-5-chloro-4-fluoropyridin-3-ol (CAS 1227599-46-1) presents a classic "crowded ring" problem in heterocyclic chemistry. You are attempting to install four distinct functionalities (amine, hydroxyl, fluorine, chlorine) on a pyridine core. Low yields in this process typically stem from three competing forces:

  • Regioselectivity Failures: The directing effects of the amino (-NH2) and hydroxyl (-OH) groups often conflict, leading to chlorination at the C6 position or over-chlorination.

  • Fluorine Lability: The C4-fluorine atom is susceptible to nucleophilic attack (SNAr) by the adjacent C3-hydroxyl group or external nucleophiles, leading to defluorinated byproducts.

  • Oxidative Instability: The electron-rich 2-amino-3-hydroxypyridine core is prone to oxidation (tarring) under the harsh conditions often required for halogenation.

This guide provides a technical roadmap to stabilize your yield, focusing on the critical chlorination step and precursor assembly.

Module 1: Route Selection & Strategy

To maximize yield, we must select the route that introduces the most sensitive groups (Fluorine and Chlorine) at the correct stage.

Recommended Pathway: The "Late-Stage Chlorination" Strategy

The most robust industrial route typically involves building the 2-amino-4-fluoro-3-hydroxypyridine core first, followed by a controlled electrophilic chlorination at C5.

  • Step 1: Synthesis of 2-Amino-4-fluoropyridin-3-ol (Precursor A).

  • Step 2: Regioselective Chlorination to 2-Amino-5-chloro-4-fluoropyridin-3-ol.

Why this route? Attempting to introduce the hydroxyl group after chlorination (via oxidation or substitution) often leads to dechlorination or loss of the fluorine atom.

SynthesisStrategy Start Start: 2-Amino-4-fluoropyridine (or 3-alkoxy derivative) Step1 Step 1: C3-Hydroxylation/Protection (Formation of 3-OH core) Start->Step1 Oxidation/Deprotection Step2 Step 2: Controlled Chlorination (NCS, Low Temp) Step1->Step2 Electrophilic Subst. Target Target: 2-Amino-5-chloro- 4-fluoropyridin-3-ol Step2->Target Kinetic Control Side1 Side Rxn: 6-Chloro Isomer (Thermodynamic Control) Step2->Side1 Steric Leakage Side2 Side Rxn: Oxidation/Tar (Radical Pathway) Step2->Side2 Excess Oxidant

Figure 1: Strategic workflow for the synthesis, highlighting the critical chlorination node where yield is often lost.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses the specific "yield killers" identified in the synthesis of CAS 1227599-46-1.

Issue 1: Low Regioselectivity during Chlorination (C5 vs. C6)

The Problem: The 2-amino group directs ortho/para (C3, C5), while the 3-hydroxyl group directs ortho/para (C2, C4, C6).

  • C5: Para to -NH2. (Activated)

  • C6: Para to -OH. (Activated) Standard chlorination (e.g., Cl2 gas) often yields a mixture of 5-Cl and 6-Cl isomers.

The Solution:

  • Reagent Switch: Replace elemental chlorine (Cl2) with N-Chlorosuccinimide (NCS) . NCS provides a "soft" source of Cl+ that is more sensitive to the electronic activation of the -NH2 group (directing to C5) rather than the -OH group.

  • Solvent Effect: Use a polar aprotic solvent like Acetonitrile (ACN) or DMF . This stabilizes the transition state for the C5 substitution.

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C . Higher temperatures favor the thermodynamic 6-chloro product.

Issue 2: "Black Tar" Formation (Oxidation)

The Problem: The 3-hydroxy-2-aminopyridine system is electron-rich and easily oxidized to quinone-imine type species, resulting in dark mixtures and yield loss.

The Solution:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Acid Scavenger: Do not use strong bases. If HCl is generated (using Cl2 or SO2Cl2), the pH drops, which can actually protect the amine (protonation deactivates the ring, stopping over-reaction). However, for NCS, the reaction is neutral.

  • Add an Antioxidant: A trace amount of ascorbic acid or conducting the reaction in the presence of a mild reducing agent can prevent radical polymerization.

Issue 3: Loss of Fluorine (Hydrolysis)

The Problem: The C4-F bond is activated for Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the C3-OH and meta to the C5-Cl (after reaction). Water or hydroxide can displace the Fluorine to form the 3,4-diol.

The Solution:

  • Anhydrous Conditions: Ensure solvents are dry (Karl Fischer < 0.1%).

  • Avoid Basic Workup: Do not quench with strong NaOH. Use saturated NaHCO3 or NH4Cl.

Module 3: Optimized Protocol (The "Golden Batch")

Protocol: Regioselective Chlorination of 2-Amino-4-fluoropyridin-3-ol

ParameterSpecificationRationale
Precursor 2-Amino-4-fluoropyridin-3-ol (1.0 eq)Purity >98% is critical to avoid side reactions.
Reagent N-Chlorosuccinimide (NCS) (1.05 eq)Slight excess ensures conversion; avoids over-chlorination.
Solvent Acetonitrile (10 volumes)Promotes C5 selectivity; easy workup.
Temperature 0°C to 5°CKinetic control favors C5 substitution.
Time 2–4 HoursMonitor by HPLC/TLC. Stop immediately upon consumption of SM.

Step-by-Step Procedure:

  • Dissolution: Charge 2-Amino-4-fluoropyridin-3-ol into a reactor. Add Acetonitrile (10 mL/g). Stir under Nitrogen until fully dissolved. Cool to 0°C .[1]

  • Addition: Dissolve NCS (1.05 eq) in Acetonitrile (5 mL/g). Add this solution dropwise over 1 hour, maintaining internal temperature < 5°C. Note: Rapid addition causes localized heating and C6-isomer formation.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC. The target peak (5-Cl) should grow, while the starting material decreases. If a peak at RRT 1.1 (6-Cl isomer) appears, cool further (-10°C).

  • Quench: Quench the reaction by adding a 10% Sodium Thiosulfate solution (to destroy excess NCS).

  • Isolation: Concentrate the acetonitrile under reduced pressure (keep bath < 40°C). The product often precipitates.[2] If not, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove the succinimide byproduct.

Module 4: Troubleshooting FAQ

Q1: My product is purple/black. What happened?

  • A: Oxidation occurred. Ensure your solvent was degassed and the reaction was under nitrogen. If the crude is dark, filter through a pad of silica gel or activated charcoal immediately before crystallization.

Q2: I see a significant impurity (~15%) that has the same mass as the product.

  • A: This is likely the 6-chloro isomer . This forms if the temperature was too high (>10°C) or if the solvent was too non-polar. Switch to Acetonitrile or DMF and lower the temperature.

Q3: The Fluorine signal in NMR is gone.

  • A: You likely hydrolyzed the fluoride. Did you use aqueous base during workup? Or was the solvent wet? The C4-F is labile. Use mild buffers (NaHCO3) and anhydrous solvents.

Q4: Can I use Cl2 gas instead of NCS?

  • A: Yes, but it is risky. Cl2 is a much stronger electrophile and less selective. If you must use Cl2, dilute it in N2 and bubble very slowly at -10°C. NCS is far superior for yield control in this specific substrate.

References

  • PatSnap . Patent Analysis for Aminopyridine Chlorination Methods (CN106432069A). Retrieved from [Link]

  • Google Patents. US4022897A - CNS active compounds (Listing 2-amino-5-chloro-4-fluoropyridin-3-ol).
  • PrepChem . Synthesis of 3-amino-5-chloro-2-fluoropyridine (Analogous Chemistry). Retrieved from [Link]

Sources

Optimization

Purification methods for 2-Amino-5-chloro-4-fluoropyridin-3-ol

Technical Support Center: 2-Amino-5-chloro-4-fluoropyridin-3-ol Case Reference: PUR-PYR-5C4F Welcome to the Advanced Synthesis Support Module Subject: Purification & Handling of 2-Amino-5-chloro-4-fluoropyridin-3-ol Clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-chloro-4-fluoropyridin-3-ol Case Reference: PUR-PYR-5C4F

Welcome to the Advanced Synthesis Support Module

Subject: Purification & Handling of 2-Amino-5-chloro-4-fluoropyridin-3-ol Classification: Halogenated Aminopyridinol / Zwitterionic Intermediate Primary Application: Kinase Inhibitor Scaffolds (e.g., RAF/MEK inhibitors)

Executive Summary: You are likely encountering difficulties due to the "Aminopyridinol Paradox" : this molecule is amphoteric (zwitterionic) and highly susceptible to oxidative degradation (forming dark "tars" or quinone-imines). Standard silica chromatography often leads to streakiness and mass loss due to irreversible adsorption or on-column oxidation.

This guide prioritizes pH-switch extraction and controlled crystallization over standard chromatography to maximize yield and purity.

Part 1: The "Black Tar" Issue (Oxidation Control)

Q: My reaction mixture turns dark brown/black upon exposure to air or during filtration. How do I prevent this?

A: The 2-amino-3-hydroxypyridine motif is electron-rich and prone to oxidation, forming diazenyl or quinoid species. This is accelerated by high pH and metal ions.

Protocol: The "Reductive Shield" Workup Do not perform a standard aqueous workup. Instead, integrate a reductive environment immediately upon reaction quenching.

  • Quench Buffer: Prepare a saturated solution of Ammonium Chloride (NH₄Cl) containing 1-2% w/v Sodium Bisulfite (NaHSO₃) or L-Ascorbic Acid .

  • Degassing: Sparge all extraction solvents (Ethyl Acetate or 2-MeTHF) with Nitrogen/Argon for 15 minutes prior to use.

  • Acidic Stabilization: Keep the crude mixture slightly acidic (pH 4–5) during concentration. The protonated species is significantly more stable to oxidation than the free base or phenolate.

Part 2: Solubility & Extraction (The Zwitterion Trap)

Q: I cannot extract the product from the aqueous phase. It seems soluble in water at both acidic and basic pH.

A: You are dealing with a zwitterion.

  • pH < 3: The pyridine nitrogen is protonated (Cationic → Water Soluble).

  • pH > 9: The phenolic hydroxyl is deprotonated (Anionic → Water Soluble).

  • Target pH: You must target the Isoelectric Point (pI) , likely between pH 5.5 and 6.5 for this specific halogenated congener.

Troubleshooting Workflow:

  • Cool Down: Chill the aqueous layer to 0–5°C.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • The "pH Swing": Slowly adjust pH to 6.0 using 2M HCl or NaOH.

  • Solvent Choice: Do not use DCM (poor solubility). Use Ethyl Acetate:Isopropanol (9:1) or n-Butanol for extraction.

Visualization: The pH-Solubility Logic

pH_Extraction_Logic Start Reaction Mixture (Aqueous/Quenched) Check_pH Check Current pH Start->Check_pH Acidic pH < 3 (Cationic Species) Check_pH->Acidic If Acidic Basic pH > 9 (Anionic Species) Check_pH->Basic If Basic Action_Acid Add NaOH to pH 6.0 Acidic->Action_Acid Action_Base Add HCl to pH 6.0 Basic->Action_Base Isoelectric pH ~6.0 (Isoelectric Point) Neutral/Zwitterion Action_Acid->Isoelectric Action_Base->Isoelectric Extraction Extract with EtOAc/IPA (9:1) OR n-Butanol Isoelectric->Extraction No Solid Precipitation Precipitate Forms? Filter & Wash Isoelectric->Precipitation Solid Forms

Caption: Figure 1.[1] Isoelectric focusing strategy for isolating zwitterionic aminopyridinols.

Part 3: Purification (Separating Regioisomers)

Q: I see a close-running impurity by TLC/HPLC. Is it the 4-chloro-5-fluoro isomer?

A: Yes, halogen scrambling or non-regioselective starting materials often yield the "swapped" isomer. These are incredibly difficult to separate by standard flash chromatography due to identical polarity.

Recommended Method: Chemoselective Crystallization Halogenated pyridinols often have distinct crystal packing lattices.

Solvent SystemPurposeObservation
Ethanol/Water (1:1) General CleanupGood for removing inorganic salts and tars.
Toluene (Hot) Isomer SeparationThe 4-fluoro congener is often less soluble in non-polar aromatics than the des-fluoro or regioisomers due to strong intermolecular H-bonding.
Acetonitrile (Re-slurry) PolishingSlurrying the solid in cold ACN removes oxidative impurities (brown color) without significant mass loss.

Chromatography Alternative (If crystallization fails): If you must run a column, you must buffer the silica.

  • Stationary Phase: Amine-functionalized silica (NH2-SiO2) OR standard silica pre-treated with 1% Triethylamine (TEA).

  • Mobile Phase: DCM:MeOH (95:5) with 0.5% TEA.

  • Why? The TEA blocks acidic silanol sites that irreversibly bind the pyridine nitrogen.

Part 4: Analytical Confirmation

Q: How do I definitively prove I have the 4-fluoro-5-chloro isomer and not the reverse?

A: 1H-NMR alone is often insufficient due to the lack of adjacent protons. You must use 19F-NMR and 13C-NMR coupling constants .

  • 19F-NMR: Look for the shift. A fluorine at C4 (flanked by 3-OH and 5-Cl) will have a distinct shift compared to C5 (flanked by 4-H/Cl and 6-H).

  • Coupling Logic:

    • If 4-Fluoro : You will see a large

      
       (~250 Hz) at the C4 carbon. Crucially, you will see a small  coupling to the C6 proton (3-bond, 
      
      
      
      ).
    • If 5-Fluoro : The coupling to the C6 proton would be a large 2-bond coupling (

      
      ), typically >10 Hz.
      

References & Grounding

  • Aminopyridinol Handling: Solomon, B. et al.[2] "Copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine."[2] Journal of Coordination Chemistry, 2014.[2] (Describes handling of the homologous 3-fluoro scaffold).

  • Oxidation Prevention: Narang, A. et al. "Oxidation of Drugs during Drug Product Development." Pharmaceutical Research, cited in PMC8835548. (General principles of amine/phenol oxidation).

  • Synthesis of Halogenated Pyridines: Lilly, et al. "Microbial oxidation of amines... partial purification."[3][4] (Provides context on amine instability and purification logic).

  • Safety Data & Properties: Jubilant Ingrevia. "Safety Data Sheet: 2-Amino-3-hydroxypyridine."[5] (Baseline solubility and safety data for the parent scaffold).

Disclaimer: This guide assumes standard laboratory safety protocols. Halogenated pyridines can be skin sensitizers and eye irritants. Always work in a fume hood.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyridine Derivatives

Welcome to the Technical Support Center for the synthesis and functionalization of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and functionalization of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with these valuable compounds. The strategic introduction of fluorine into a pyridine ring can significantly modulate a molecule's physicochemical and biological properties, making it a cornerstone of modern medicinal chemistry.[1][2] However, the unique electronic nature of the pyridine ring, coupled with the high reactivity of many fluorinating reagents, presents a unique set of challenges.[3][4][5] This resource aims to provide practical, experience-driven guidance to overcome these hurdles and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues commonly encountered during the synthesis of fluorinated pyridine derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Low or No Yield of the Desired Fluorinated Pyridine

Question: I am attempting a direct C-H fluorination of my substituted pyridine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in direct C-H fluorination of pyridines can stem from several factors, primarily related to the choice of fluorinating reagent, substrate reactivity, and reaction conditions.

  • Substrate Deactivation: The pyridine ring is inherently electron-deficient, which can make it a challenging substrate for electrophilic fluorination. The presence of electron-withdrawing groups on the ring will further deactivate it.

    • Solution: For deactivated substrates, consider more reactive electrophilic fluorinating reagents. While Selectfluor® is a common choice, more potent reagents might be necessary.[1][6] Alternatively, a different synthetic strategy, such as nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine, might be more effective.[7]

  • Inappropriate Fluorinating Agent: The choice of fluorinating agent is critical and depends on the desired regioselectivity and the electronic nature of your substrate.

    • Solution: For selective fluorination at the 2-position, AgF₂ has shown high efficacy.[8][9] For meta-selective fluorination, which is notoriously challenging, recent methods have utilized Zincke imine intermediates or pyridine N-oxides to direct the fluorination.[1][3]

  • Moisture and Air Sensitivity: Many fluorination reactions are sensitive to moisture, which can quench the reagents or lead to undesired side products.[8]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. While some modern protocols are more tolerant to air and moisture, it is good practice to minimize their presence, especially when troubleshooting.[7]

  • Suboptimal Temperature: Temperature can significantly influence the reaction rate and selectivity.

    • Solution: A systematic temperature screen is recommended. For some direct C-H fluorinations, ambient temperature is sufficient, while other methods may require heating.[8][10] Be aware that excessive heat can lead to decomposition.[10]

Poor Regioselectivity

Question: My fluorination reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the fluorination of pyridines is a common challenge due to the influence of substituents and the inherent reactivity of different positions on the ring.

  • Steric and Electronic Effects: The position of existing substituents on the pyridine ring will direct the site of fluorination.

    • Solution: Carefully consider the electronic properties of your substituents. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it. The interplay of these effects with the inherent reactivity of the pyridine ring (C2 and C4 being more electron-deficient) will determine the outcome. For 3,5-disubstituted pyridines, obtaining a single isomer can be particularly challenging, often resulting in a mixture.[11]

  • Choice of Method: Different fluorination methods have distinct regioselectivities.

    • Solution:

      • For 2-fluorination: Direct C-H fluorination with AgF₂ is highly selective for the position adjacent to the nitrogen.[8][9]

      • For 3-fluorination (meta): This is a significant challenge. Consider methods involving the use of pyridine N-oxides, which can direct fluorination to the meta position.[3][4] Rh(III)-catalyzed C-H functionalization is another powerful method for accessing 3-fluoropyridines.[12][13]

      • For 4-fluorination: Nucleophilic aromatic substitution on a 4-halopyridine or a related derivative is a common strategy.

Formation of Byproducts

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Byproduct formation can arise from over-fluorination, decomposition of starting materials or products, or side reactions with the solvent or impurities.

  • Difluorination: The formation of difluorinated products is a common issue, especially with activated substrates.

    • Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination. Lowering the reaction temperature and monitoring the reaction closely to stop it upon consumption of the starting material can also improve selectivity.

  • Fluoride Displacement: In subsequent reactions on a fluorinated pyridine, the fluoride itself can be displaced by nucleophiles.

    • Solution: This is particularly relevant in nucleophilic aromatic substitution (SNAr) reactions. While often the desired outcome, if it is an unwanted side reaction, consider using milder reaction conditions (lower temperature, weaker base) or protecting sensitive functional groups. The high reactivity of 2-fluoropyridines in SNAr can be advantageous but must be controlled.[7]

  • Solvent Reactivity: Some fluorinating reagents can react with the solvent.

    • Solution: Choose a solvent that is inert to the reaction conditions. For example, in Rh(III)-catalyzed syntheses of 3-fluoropyridines, nucleophilic alcoholic solvents were found to displace the fluorine, necessitating the use of non-hydroxylic solvents like ethyl acetate.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with fluorinating agents?

A1: Safety is paramount when handling fluorinating reagents, which can be highly reactive, toxic, and corrosive.[5][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and suitable gloves.[6][15]

  • Ventilation: All work should be conducted in a well-ventilated fume hood.[6][15]

  • Material Compatibility: Be aware of the compatibility of your reaction vessel and other equipment with the fluorinating agent. HF, which can be generated from some fluorine sources, is highly corrosive to glass.[14]

  • Reagent-Specific Hazards: Be familiar with the specific hazards of the reagent you are using. For example, DAST is highly toxic and reacts violently with water, while Selectfluor® is an oxidizing agent.[6] Gaseous fluorinating agents like F₂ require specialized equipment and handling procedures.[15][16]

Q2: I need to perform a Suzuki-Miyaura coupling on a fluorinated pyridine. Should the fluorine be on the electrophile or the nucleophile?

A2: The strong C-F bond is generally unreactive under typical Suzuki coupling conditions.[17] Therefore, a fluoropyridine derivative will almost always act as the electrophile, with the coupling occurring at a different position (e.g., a bromo or iodo substituent). Alternatively, a fluoropyridine-boronic acid can be used as the nucleophilic partner.[17][18]

Q3: Can I use a Buchwald-Hartwig amination to introduce an amine to a fluorinated pyridine?

A3: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with fluorinated pyridines.[19] It is important to consider the regioselectivity, as the reaction may favor substitution at one position over another, which can be different from traditional nucleophilic aromatic substitution. For example, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig amination has been shown to be selective for the 4-position.[20]

Q4: My fluorinated pyridine derivative is a solid. What are the best practices for purification?

A4: For solid fluorinated pyridine derivatives, the primary purification methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of organic compounds. A systematic screening of solvent systems (e.g., mixtures of hexanes and ethyl acetate) is recommended to achieve good separation.

Q5: Are there any "green" considerations for fluorination reactions?

A5: Green chemistry principles are increasingly important in chemical synthesis. For fluorination, this can involve:

  • Reagent Selection: Using less hazardous and more stable fluorinating agents where possible.[14]

  • Atom Economy: Direct C-H functionalization methods are generally more atom-economical than multi-step sequences that require pre-functionalization.

  • Solvent Choice: Selecting solvents with a lower environmental impact.

  • Catalysis: Utilizing catalytic methods can reduce waste and improve efficiency.

Experimental Protocols & Data

Table 1: Comparison of Common Fluorinating Reagents
ReagentTypePhysical FormKey AdvantagesKey Disadvantages
Selectfluor® ElectrophilicCrystalline SolidEasy to handle, commercially available, versatileCan be a strong oxidant
N-Fluorobenzenesulfonimide (NFSI) ElectrophilicCrystalline SolidGood reactivity, relatively stableCan be irritating
Silver(II) Fluoride (AgF₂) ElectrophilicBlack SolidHighly effective for 2-fluorination of pyridinesMoisture sensitive, can fume in moist air[8]
Diethylaminosulfur Trifluoride (DAST) NucleophilicLiquidPowerful deoxofluorinating agentHighly toxic, corrosive, reacts violently with water, thermally unstable[6]
Deoxo-Fluor™ NucleophilicLiquidMore thermally stable than DASTRequires careful handling
Elemental Fluorine (F₂) ElectrophilicGasMost atom-economical fluorine sourceHighly toxic, corrosive, and reactive; requires specialized equipment[5][16]
Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF₂[9]

This protocol describes the fluorination of 2-phenylpyridine at the C-H bond adjacent to the nitrogen atom.

Materials:

  • 2-phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl

  • Saturated aqueous NaCl

  • Anhydrous MgSO₄

Procedure:

  • To an oven-dried round-bottomed flask under a nitrogen atmosphere, add anhydrous MeCN and 2-phenylpyridine (1.0 equiv).

  • With vigorous stirring, add AgF₂ (3.0 equiv) in one portion.

  • Stir the reaction at ambient temperature and monitor by TLC. The reaction is typically complete within 90 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite, rinsing with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE and 1M HCl and shake well.

  • Filter to remove the resulting silver salts, rinsing with MTBE.

  • Transfer the filtrate to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-6-phenylpyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Chloropyridine Derivative[18]

This is a general procedure for the palladium-catalyzed coupling of a 2-chloropyridine with an arylboronic acid.

Materials:

  • 2-Chloropyridine derivative

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine the 2-chloropyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

Diagram 1: General Workflow for Troubleshooting Low Yield in Fluorination

G cluster_conditions Condition Optimization cluster_substrate Substrate Considerations start Low Yield Observed check_reagent Verify Reagent Activity & Purity start->check_reagent check_conditions Analyze Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate optimize Systematically Optimize Parameters check_reagent->optimize temp Screen Temperature Range check_conditions->temp solvent Test Alternative Solvents check_conditions->solvent atmosphere Ensure Inert Atmosphere check_conditions->atmosphere ewg Presence of Electron-Withdrawing Groups? check_substrate->ewg temp->optimize solvent->optimize atmosphere->optimize alt_strategy Consider Alternative Strategy (e.g., SNAr) ewg->alt_strategy Yes alt_strategy->optimize end Improved Yield optimize->end

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

Diagram 2: Regioselectivity Strategy for Pyridine Fluorination

G start Desired Regioisomer? pos2 2-Fluoropyridine start->pos2 C2 pos3 3-Fluoropyridine start->pos3 C3 pos4 4-Fluoropyridine start->pos4 C4 method_c2 Direct C-H Fluorination (e.g., AgF₂) pos2->method_c2 method_c3 Pyridine N-Oxide Route or Rh(III)-Catalyzed C-H Functionalization pos3->method_c3 method_c4 Nucleophilic Aromatic Substitution (SNAr on 4-halopyridine) pos4->method_c4 end Target Molecule method_c2->end method_c3->end method_c4->end

Sources

Reference Data & Comparative Studies

Comparative

Optimizing Purity Analysis for 2-Amino-5-chloro-4-fluoropyridin-3-ol: A Comparative Method Development Guide

Introduction: The Analytical Challenge The analysis of 2-Amino-5-chloro-4-fluoropyridin-3-ol (ACFP) presents a distinct set of chromatographic challenges. As a highly substituted pyridine intermediate—often used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

The analysis of 2-Amino-5-chloro-4-fluoropyridin-3-ol (ACFP) presents a distinct set of chromatographic challenges. As a highly substituted pyridine intermediate—often used in the synthesis of next-generation kinase inhibitors—its purity is critical for downstream yield and safety.

Why Standard Methods Fail: Standard C18 protocols often struggle with ACFP due to three converging factors:

  • Amphoteric Nature: The molecule contains a basic amine, an acidic hydroxyl (phenol-like), and a basic pyridine nitrogen. This leads to severe peak tailing on standard silica-based columns due to secondary silanol interactions.

  • Halogenated Selectivity: Separating the target from its des-chloro or des-fluoro impurities requires a stationary phase capable of distinguishing subtle differences in electron density, not just hydrophobicity.

  • Positional Isomerism: Synthetic routes often generate regioisomers (e.g., Cl/F positional swaps) that co-elute on alkyl-bonded phases (C18/C8).

This guide compares the industry-standard C18 (Alkyl) approach against the superior PFP (Pentafluorophenyl) methodology, demonstrating why PFP is the requisite choice for this specific fluorinated scaffold.

Scientific Rationale: C18 vs. PFP

To achieve robust separation, we must move beyond simple hydrophobicity. The comparison below highlights the mechanistic differences.

Comparison Matrix
FeatureOption A: C18 (Standard)Option B: PFP (Recommended)
Primary Mechanism Hydrophobic Interaction (Dispersive forces)

-

Interaction, Dipole-Dipole, Hydrogen Bonding
Selectivity Based on carbon load and alkyl chain length.Based on electron density and molecular shape (sterics).
Halogen Recognition Poor. Often fails to resolve Cl vs. F analogs.Excellent. Fluorine-fluorine interactions and charge transfer.
Peak Shape (Amines) Prone to tailing (requires ion-pairing agents).Sharper peaks due to rigid aromatic stationary phase.
Suitability for ACFP Low. Risk of co-elution with isomers.High. Resolves critical pairs (Target vs. Impurities).
Mechanism Visualization

The following diagram illustrates the multi-modal interaction unique to PFP columns that allows for the separation of ACFP from its impurities.

SeparationMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Targeted) Analyte Analyte: 2-Amino-5-chloro-4-fluoropyridin-3-ol C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Retention PFP_Phase PFP Ligand (Fluorinated Ring) Analyte->PFP_Phase Strong Retention Hydrophobicity Hydrophobic Interaction Only C18_Phase->Hydrophobicity PiPi π-π Interaction (Aromatic Ring) PFP_Phase->PiPi Dipole Dipole-Dipole (C-F Bonds) PFP_Phase->Dipole HBond H-Bonding (OH/NH2 Groups) PFP_Phase->HBond

Figure 1: Mechanistic comparison showing the multi-modal retention capabilities of PFP phases versus the singular hydrophobic mechanism of C18.

Experimental Protocol

This protocol is designed to be self-validating . It includes specific System Suitability Testing (SST) criteria to ensure the method is performing correctly before sample analysis.

Instrumentation & Conditions[1][2]
  • System: HPLC/UHPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 / Waters H-Class).

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for impurities).

  • Column:

    • Recommended: ACE C18-PFP or Agilent Poroshell 120 PFP (4.6 x 150 mm, 2.7 µm or 3 µm).

    • Alternative: Standard C18 (for comparison only).

  • Temperature: 35°C (Controls kinetics of the amine interaction).

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy

We utilize an acidic mobile phase (pH ~2.5) to fully protonate the pyridine nitrogen and the primary amine. This prevents "mixed-mode" behavior where the analyte switches between ionized and neutral states, which causes peak splitting.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate is also acceptable for MS compatibility).

  • Mobile Phase B: Acetonitrile (ACN). Note: Methanol is avoided as it can dampen the

    
    -
    
    
    
    interactions on PFP columns.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10) + 0.1% Formic Acid.[1]

  • Concentration: 0.5 mg/mL.

  • Note: The analyte has limited solubility in pure water.[2] Pre-dissolve in a small volume of DMSO or acidified methanol if necessary, then dilute with the aqueous buffer.

Method Development Workflow

The following decision tree guides the researcher through the optimization process, specifically addressing the separation of the critical "Des-fluoro" impurity.

MethodWorkflow Start Start: ACFP Purity Analysis Screening Column Screening: C18 vs. PFP Start->Screening Decision Check Resolution (Rs) between ACFP and Des-fluoro Impurity Screening->Decision C18_Path C18 Result: Rs < 1.5 (Co-elution) Tailing Factor > 1.5 Decision->C18_Path Standard Approach PFP_Path PFP Result: Rs > 2.0 (Baseline) Tailing Factor < 1.2 Decision->PFP_Path Recommended C18_Path->Screening Fail: Switch Column Optimize Optimize PFP Gradient: Adjust Initial %B for Polar Retention PFP_Path->Optimize Final Final Method Validation (Specificity, Linearity) Optimize->Final

Figure 2: Decision matrix for method development. The PFP path is prioritized due to the specific halogen-selectivity required.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Justification
Resolution (Rs) > 2.0 between ACFP and nearest impurityEnsures accurate integration of the main peak without interference from the des-chloro analog.
Tailing Factor (T) < 1.3Critical for aminopyridines. High tailing indicates secondary silanol interactions, leading to integration errors.
Precision (RSD) < 0.5% (n=6 injections)Demonstrates system stability and injector accuracy.
Signal-to-Noise (S/N) > 10 (Limit of Quantitation)Required to detect trace impurities at the 0.05% level.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

    • Context: Validates the use of PFP phases for separating positional isomers of halogenated arom
  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A C18 bonded phase with unique selectivity.[1] Retrieved from

    • Context: Details the mechanisms ( - , dipole-dipole) that allow PFP columns to retain polar basic compounds better than standard C18.
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 581866: 2-Amino-4-chloropyridine. Retrieved from

    • Context: Provides physicochemical property data (pKa, solubility) for structural analogs used to determine mobile phase pH.
  • MDPI. (2020). HPLC and CE Procedures for the Determination of Fluoroquinolones. Retrieved from

    • Context: Discusses the amphoteric behavior of fluorinated aminopyridines and the necessity of pH control in HPLC.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-Amino-5-chloro-4-fluoropyridin-3-ol

Executive Summary & Hazard Context 2-Amino-5-chloro-4-fluoropyridin-3-ol is a multi-halogenated pyridine derivative.[1] While often treated as a standard organic intermediate, its specific structural components—a fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

2-Amino-5-chloro-4-fluoropyridin-3-ol is a multi-halogenated pyridine derivative.[1] While often treated as a standard organic intermediate, its specific structural components—a fluorine atom at the C4 position and a chlorine at C5—dictate a strict disposal protocol distinct from general organic waste.

The Safety Criticality: Standard incineration of this compound generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. If this waste is inadvertently routed to a non-halogenated waste stream or a facility lacking appropriate wet scrubbers, it poses a severe risk to infrastructure and personnel. Furthermore, pyridine derivatives are notoriously toxic to aquatic environments, mandating zero-discharge protocols.

Chemical Identity & Properties
PropertyDetail
Chemical Name 2-Amino-5-chloro-4-fluoropyridin-3-ol
Functional Groups Pyridine ring, Primary Amine, Hydroxyl, Chloro, Fluoro
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Aquatic Toxicity
Combustion Byproducts NOx, COx, HF (Hydrofluoric Acid gas) , HCl

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must characterize the waste stream before generation to prevent cross-contamination.

The "Halogenated" Rule

Because this molecule contains Chlorine and Fluorine, it is strictly classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire mixture is labeled as halogenated.

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) due to the amine functionality, which can lead to exothermic reactions or shock-sensitive compounds.

Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory pathway (RCRA/EPA compliance).

WasteSegregation Start Waste Generation: 2-Amino-5-chloro-4-fluoropyridin-3-ol State Physical State? Start->State Solid Solid Waste (Powder, contaminated gloves, paper) State->Solid Liquid Liquid Waste (Mother liquor, rinsate) State->Liquid SolidAction Segregate into Solid Halogenated Waste Drum Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloLiq Combine in Halogenated Solvent Carboy SolventCheck->HaloLiq Yes (e.g., DCM) NonHaloLiq CRITICAL STOP: Must still be labeled 'Halogenated' due to solute SolventCheck->NonHaloLiq No (e.g., Ethanol) NonHaloLiq->HaloLiq Re-classify mixture

Figure 1: Decision logic for segregating halogenated pyridine waste. Note that even if dissolved in ethanol, the presence of the solute mandates a "Halogenated" tag.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated PPE, and spill cleanup materials.

  • Primary Containment: Collect solids in a clear, sealable polyethylene bag (minimum 2 mil thickness). Do not use biohazard bags (red bags) unless the material is also infectious; chemical waste requires specific chemical labeling.

  • Labeling: Attach a hazardous waste label immediately upon the first addition of waste.

    • Constituents: Write "Solid Debris contaminated with 2-Amino-5-chloro-4-fluoropyridin-3-ol."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed primary bag into the laboratory's designated Solid Halogenated Waste Drum (usually a wide-mouth HDPE drum with a lever-lock ring).

  • Closure: Ensure the drum lid is clamped shut when not actively adding waste.

Protocol B: Liquid Waste (Solutions & Rinsates)

Applicability: Reaction mixtures, mother liquors, and initial equipment rinses.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solution is acidic, as the amine/halogen combo can be corrosive.

  • Segregation: Pour into the Halogenated Solvent waste stream.

    • Scientist's Note: Even if your solvent is Methanol (non-halogenated), the dissolved 2-Amino-5-chloro-4-fluoropyridin-3-ol renders the entire mixture halogenated for incineration purposes.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Cap & Label: Cap tightly. Label clearly with full chemical names (no abbreviations/formulas).

Protocol C: Empty Container Management (The Triple Rinse Rule)

To classify a container as "RCRA Empty" (allowing for cheaper disposal or recycling), you must follow the triple-rinse procedure.

TripleRinse Step1 1. Add Solvent (Solubility match) Step2 2. Agitate (Shake/Rotate) Step1->Step2 Step3 3. Decant (To Halogenated Waste) Step2->Step3 Repeat Repeat 3 Times Step3->Repeat Repeat->Step1 Count < 3 Final Deface Label & Discard as Trash Repeat->Final Count = 3

Figure 2: The RCRA Triple Rinse workflow. This ensures <3% residue remains, rendering the container non-hazardous.

Emergency Contingencies

Accidental Spills (Solid)
  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (to prevent inhalation of halogenated dust).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Disposal: Place all cleanup materials into Protocol A (Solid Halogenated Waste).

Exposure Response[1][2][3][4][5][6]
  • Skin Contact: The fluorine substitution increases skin permeability. Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it enhances absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—fluorinated pyridines can cause delayed corneal damage.

Regulatory & Compliance Framework

This protocol is grounded in the following regulatory standards. Adherence ensures your facility avoids "Cradle-to-Grave" liability.

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, this waste is likely a "Characteristic Waste" (Toxic) or must be managed as a "Listed Waste" if it falls under specific F-listed halogenated solvent definitions when in solution.

  • EPA "Cradle-to-Grave": The generator (you) remains responsible for the waste until it is destroyed. By correctly tagging it "Halogenated," you ensure the incinerator facility uses wet scrubbing to neutralize the HF gas, preventing illegal emission releases.

References

  • United States Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[2][3]

  • National Institutes of Health (NIH) - PubChem. "Pyridine Derivatives and Halogenated Compounds Safety Profile.

  • Princeton University EHS. "Waste Removal and Waste Determination Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-4-fluoropyridin-3-OL
Reactant of Route 2
2-Amino-5-chloro-4-fluoropyridin-3-OL
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